Thonningianin B
Descripción
This compound has been reported in Thonningia sanguinea with data available.
an ellagitannin from the African medicinal herb Thonningia sanguinea; structure in first source
Propiedades
Fórmula molecular |
C35H30O17 |
|---|---|
Peso molecular |
722.6 g/mol |
Nombre IUPAC |
(10S,11R,12R,13S,15R)-13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,11,12,21,22,23-octahydroxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaene-8,18-dione |
InChI |
InChI=1S/C35H30O17/c36-17(7-6-13-4-2-1-3-5-13)25-18(37)8-14(9-19(25)38)50-35-31(46)30(45)32-22(51-35)12-49-33(47)15-10-20(39)26(41)28(43)23(15)24-16(34(48)52-32)11-21(40)27(42)29(24)44/h1-5,8-11,22,30-32,35,37-46H,6-7,12H2/t22-,30-,31-,32-,35-/m1/s1 |
Clave InChI |
UJNCWORGHSATHA-XWSAIMBSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
What is the chemical structure of Thonningianin B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Thonningianin B, an ellagitannin with significant antioxidant and autophagy-enhancing properties. The information presented herein is intended to support research and development efforts in fields such as phytochemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is a natural compound isolated from the African medicinal herb Thonningia sanguinea.[1][2] Its chemical structure was elucidated through extensive spectroscopic analysis.
Molecular Formula: C₃₅H₃₀O₁₇[2]
Molecular Weight: 722.60 g/mol
Structure:
This compound is characterized as a desgalloyl derivative of Thonningianin A.[2] The core structure consists of a glucose unit linked to a dihydrochalcone (B1670589) and a hexahydroxydiphenoyl (HHDP) group. The absence of one galloyl group distinguishes it from Thonningianin A.
(A 2D chemical structure diagram of this compound would be placed here in a full whitepaper. As a text-based AI, I will provide the IUPAC name and a DOT script for a simplified representation of its core components.)
IUPAC Name: (2R,3R,4S,5R,6S)-6-(2-(3-(4-hydroxyphenyl)propanoyl)-4,6-dihydroxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Below is a simplified graphical representation of the core moieties of this compound.
Caption: Simplified diagram of this compound's core components.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound as reported in the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Pale yellow solid | [2] |
| Optical Rotation [α]D | -141° (c 0.1, MeOH) | [2] |
| UV (MeOH) λmax (log ε) | 280.0 (4.41), 224.8 (4.60), 208.4 (4.57) nm | [2] |
| IR (film) νmax | 3850, 1730, 1630, 1600, 1435, 1360, 1235, 1200, 1180, 1080, 1050, 1025 cm⁻¹ | [2] |
| HR-FAB-MS m/z | 721.1367 [M - H]⁻ (calcd for C₃₅H₂₉O₁₇, 721.1405) | [2] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in Acetone-d₆)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| Glucose Moiety | ||
| 1 | 94.2 | 5.20 (d, 7.8) |
| 2 | 73.5 | 4.95 (t, 7.8) |
| 3 | 77.9 | 3.70 (t, 7.8) |
| 4 | 70.8 | 4.15 (t, 7.8) |
| 5 | 76.2 | 4.05 (m) |
| 6a | 63.1 | 4.40 (dd, 11.7, 2.0) |
| 6b | 4.25 (dd, 11.7, 5.9) | |
| Dihydrochalcone Moiety | ||
| α | 46.1 | 3.30 (t, 7.8) |
| β | 31.2 | 2.95 (t, 7.8) |
| 1' | 106.3 | |
| 2' | 164.8 | |
| 3' | 96.5 | 6.15 (d, 2.0) |
| 4' | 165.7 | |
| 5' | 97.5 | 6.20 (d, 2.0) |
| 6' | 163.0 | |
| 1'' | 134.1 | |
| 2'', 6'' | 129.2 | 7.15 (d, 8.3) |
| 3'', 5'' | 116.0 | 6.75 (d, 8.3) |
| 4'' | 156.2 | |
| HHDP Moiety | ||
| 1''' | 116.2 | |
| 2''' | 126.1 | |
| 3''' | 107.8 | 6.45 (s) |
| 4''' | 139.8 | |
| 5''' | 145.2 | |
| 6''' | 169.1 | |
| 1'''' | 116.5 | |
| 2'''' | 126.3 | |
| 3'''' | 108.1 | 6.50 (s) |
| 4'''' | 140.0 | |
| 5'''' | 145.5 | |
| 6'''' | 169.5 |
Data adapted from Ohtani et al., J Nat Prod, 2000.[2]
Experimental Protocols
Isolation of this compound
The following protocol is a summary of the method described by Ohtani et al. for the isolation of this compound from Thonningia sanguinea.[2]
Caption: Workflow for the isolation of this compound.
Detailed Steps:
-
Plant Material: The roots of T. sanguinea were collected, dried, and crushed.
-
Extraction: The crushed plant material was sequentially extracted with dichloromethane and then methanol.
-
Fractionation: The concentrated methanol extract was subjected to column chromatography on Sephadex LH-20, eluting with methanol. Fractionation was guided by monitoring the radical scavenging activity using a DPPH assay.
-
Purification: The active fractions were further purified by high-performance liquid chromatography (HPLC) on an octadecylsilane (B103800) (ODS) column using a methanol-water gradient to yield pure this compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:[2]
-
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS): To determine the molecular formula.
-
UV and IR Spectroscopy: To identify functional groups and chromophores.
-
Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the HHDP group.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D and 2D experiments (COSY, HMQC, HMBC) to establish the connectivity of atoms and the overall structure.
Biological Activity and Signaling Pathways
This compound has been identified as a potent antioxidant and an enhancer of autophagy.[3][4]
Table 3: Bioactivities of this compound
| Activity | Assay | Results | Reference |
| Antioxidant | DPPH radical scavenging | IC₅₀ = 21 µM | [2] |
| Cytotoxicity | BV-2 cell viability | IC₅₀ = 46.74 µM (24 h) | [4] |
| Autophagy Induction | LC3-II/LC3-I ratio in BV-2 cells | Significantly increased at 10 µM (24 h) | [4] |
| Autophagy Induction | GFP-LC3 puncta formation in BV-2 cells | Significantly increased at 10 µM (24 h) | [4] |
Proposed Signaling Pathway for Autophagy Induction
While the precise signaling pathway for this compound-induced autophagy is still under investigation, studies on the structurally similar Thonningianin A provide a likely mechanism. Thonningianin A has been shown to activate autophagy through the AMPK/ULK1 and Raf/MEK/ERK signaling pathways.[3][5] It is plausible that this compound acts through a similar mechanism.
Caption: Proposed signaling pathways for this compound-induced autophagy.
Conclusion
This compound is a promising natural product with well-defined antioxidant and autophagy-inducing properties. Its chemical structure has been fully characterized, and methods for its isolation are established. Further research into its mechanism of action and potential therapeutic applications, particularly in diseases where oxidative stress and impaired autophagy are implicated, is warranted. This document provides a foundational resource for scientists and researchers to advance the study of this intriguing molecule.
References
- 1. Thonningianins A and B, new antioxidants from the African medicinal herb Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Thonningianin B: A Spectroscopic Approach
For Immediate Release
A detailed elucidation of the chemical structure of Thonningianin B, a potent antioxidant isolated from the African medicinal herb Thonningia sanguinea, has been achieved through a comprehensive analysis of its spectroscopic data. This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR) and mass spectrometry data that were pivotal in piecing together the molecule's intricate framework. This information is crucial for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of ellagitannins.
This compound was identified as a new ellagitannin alongside its analogue, Thonningianin A.[1][2] The structural determination was primarily accomplished through the interpretation of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC, HSQC) NMR experiments, in conjunction with high-resolution mass spectrometry.
Spectroscopic Data Summary
The quantitative NMR data for this compound, recorded in acetone-d₆, are summarized in the tables below. These tables provide a clear and comparative overview of the chemical shifts (δ) for each proton and carbon atom in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, Acetone-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Dihydrochalcone moiety | |||
| 2' | 7.08 | d | 2.0 |
| 3' | 6.22 | d | 2.0 |
| 4' | - | - | - |
| 5' | 6.22 | d | 2.0 |
| 6' | 7.08 | d | 2.0 |
| α | 3.42 | t | 7.8 |
| β | 2.90 | t | 7.8 |
| Glucose moiety | |||
| 1'' | 5.08 | d | 7.5 |
| 2'' | 3.65 | t | 8.5 |
| 3'' | 3.70 | t | 8.5 |
| 4'' | 4.30 | t | 8.5 |
| 5'' | 3.95 | m | |
| 6''a | 4.45 | dd | 11.5, 2.0 |
| 6''b | 4.25 | dd | 11.5, 5.5 |
| HHDP group | |||
| 2''' | 6.45 | s | |
| 2'''' | 6.68 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Acetone-d₆)
| Position | δC (ppm) |
| Dihydrochalcone moiety | |
| 1' | 199.5 |
| 2' | 106.8 |
| 3' | 96.0 |
| 4' | 165.2 |
| 5' | 96.0 |
| 6' | 106.8 |
| α | 46.5 |
| β | 31.5 |
| Glucose moiety | |
| 1'' | 102.5 |
| 2'' | 74.8 |
| 3'' | 78.5 |
| 4'' | 71.2 |
| 5'' | 76.5 |
| 6'' | 64.5 |
| HHDP group | |
| 1''' | 116.5 |
| 2''' | 107.8 |
| 3''' | 125.5 |
| 4''' | 139.5 |
| 5''' | 145.2 |
| 6''' | 169.2 |
| 1'''' | 116.2 |
| 2'''' | 107.5 |
| 3'''' | 125.2 |
| 4'''' | 139.8 |
| 5'''' | 145.5 |
| 6'''' | 168.8 |
Experimental Protocols
Isolation: this compound was isolated from the methanolic extract of the dried roots of Thonningia sanguinea. The separation was achieved using a combination of Sephadex LH-20 column chromatography and high-performance liquid chromatography (HPLC) on an ODS column.[2]
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, and HMBC spectra were recorded on a 500 MHz NMR spectrometer. Samples were dissolved in acetone-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals.
-
Mass Spectrometry: High-resolution FABMS (Fast Atom Bombardment Mass Spectrometry) was used to determine the molecular formula of this compound. The analysis yielded a molecular formula of C₃₅H₃₀O₁₇.[2]
Structural Elucidation Workflow
The process of elucidating the structure of this compound involved a logical progression from initial characterization to the final detailed structural assignment. The following diagram illustrates this workflow.
Caption: Workflow for the structure elucidation of this compound.
Key 2D NMR Correlations
The precise arrangement of the dihydrochalcone, glucose, and hexahydroxydiphenoyl (HHDP) moieties was determined through key correlations observed in the 2D NMR spectra. The HMBC (Heteronuclear Multiple Bond Correlation) experiment was particularly instrumental in connecting these structural fragments.
Caption: Key HMBC and COSY correlations in this compound.
The structural elucidation of this compound showcases the power of modern spectroscopic techniques in natural product chemistry. The detailed data presented here provides a solid foundation for further research into the biological activities and potential therapeutic applications of this fascinating molecule.
References
Thonningianin B: A Comprehensive Technical Guide to its Biological and Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonningianin B is a naturally occurring ellagitannin found in various medicinal plants, including Thonningia sanguinea and Penthorum chinense. This document provides an in-depth technical overview of the biological and pharmacological activities of this compound, with a focus on its potential therapeutic applications. This guide summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes the molecular pathways it modulates.
Biological and Pharmacological Activities
This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. Its primary reported activities include antioxidant, anti-inflammatory, and neuroprotective effects through the induction of autophagy.
Antioxidant Activity
This compound, along with its closely related analog Thonningianin A, has shown potent free radical scavenging capabilities. These antioxidant properties are crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is an area of active research. While specific quantitative data for this compound is still emerging, related compounds have shown significant inhibition of inflammatory mediators.
Neuroprotective Activity
This compound has been identified as an autophagy enhancer, a process critical for cellular homeostasis and the clearance of damaged organelles and protein aggregates. This activity is particularly relevant for neurodegenerative diseases where impaired autophagy is a contributing factor.
Data Presentation
Quantitative data for the biological activities of this compound are summarized below. It is important to note that much of the available quantitative data pertains to its close analog, Thonningianin A, or to plant extracts containing this compound.
| Activity | Assay | Test System | IC₅₀ Value (Thonningianin A) | Reference |
| Antioxidant | DPPH Radical Scavenging | In vitro | 7.5 µM | [1] |
| Superoxide Anion Scavenging | In vitro | 10 µM | [1] | |
| Peroxyl Radical Scavenging | In vitro | 30 µM | [1] | |
| Xanthine Oxidase Inhibition | In vitro | 30 µM | [1] | |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated macrophages | Data not available for B | |
| Anticancer | Cytotoxicity | Various cancer cell lines | Data not available for B | |
| Neuroprotection | Autophagy Induction | Microglial cells | Identified as an enhancer | [2] |
| Ferroptosis Inhibition | PC-12 cells | Potent inhibitor (ThA) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol is adapted for the evaluation of the free radical scavenging activity of this compound.
Objective: To determine the concentration of this compound required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical (IC₅₀).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of this compound solutions: Prepare a series of dilutions of this compound in methanol.
-
Assay: a. To each well of a 96-well plate, add 100 µL of the this compound solution at different concentrations. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. d. A blank well should contain 200 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
DPPH Radical Scavenging Assay Workflow
Neuroprotective Activity: Autophagy Induction Assay (Western Blot for LC3-II)
This protocol outlines the detection of autophagy induction by this compound through the analysis of LC3-II protein levels.
Objective: To determine if this compound increases the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
Cell line of interest (e.g., microglial cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment: a. Culture cells to the desired confluency. b. Treat cells with various concentrations of this compound for a specified time. Include a vehicle-treated control group.
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells with lysis buffer on ice. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. e. Wash the membrane with TBST. f. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST.
-
Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Analysis: a. Quantify the band intensities for LC3-I and LC3-II. b. An increase in the LC3-II/LC3-I ratio or an increase in the LC3-II band intensity relative to a loading control (e.g., GAPDH or β-actin) indicates autophagy induction.
Autophagy Induction Western Blot Workflow
Signaling Pathway Modulation
This compound is reported to modulate key signaling pathways involved in cellular stress responses and survival.
AMPK/ULK1 and Raf/MEK/ERK Signaling Pathways in Autophagy
This compound's role as an autophagy enhancer is linked to its ability to activate the AMPK/ULK1 and Raf/MEK/ERK signaling pathways. Activation of AMPK leads to the phosphorylation and activation of ULK1, a key initiator of autophagy. Concurrently, the Raf/MEK/ERK pathway can also promote autophagy under certain cellular contexts.
This compound-mediated Autophagy Signaling
Conclusion
This compound is a promising natural compound with multifaceted biological activities, particularly in the realms of antioxidant and neuroprotective functions. Its ability to induce autophagy via the AMPK/ULK1 and Raf/MEK/ERK pathways highlights its potential for the development of novel therapeutics for neurodegenerative and other diseases. Further research is warranted to fully elucidate the quantitative aspects of its pharmacological effects and to explore its full therapeutic potential. This guide provides a foundational resource for researchers and professionals engaged in the study and development of this compound.
References
The Discovery, Isolation, and Characterization of Thonningianin A and B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonningianin A and B are two ellagitannins first isolated from the African medicinal herb Thonningia sanguinea.[1] This plant has a history of use in traditional African medicine for a variety of ailments.[2] Thonningianin A and B have garnered significant interest within the scientific community due to their potent antioxidant and radical scavenging properties.[1][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of these two compounds, with a focus on the experimental protocols and quantitative data that are crucial for researchers in the field of natural product chemistry and drug development.
Discovery and Isolation
The initial discovery of Thonningianin A and B involved the extraction and subsequent purification from the subaerial parts of Thonningia sanguinea.[1] The isolation process has been significantly optimized through the use of advanced chromatographic techniques, enabling rapid and efficient purification.
Experimental Protocols
1. Plant Material and Extraction:
The dried and pulverized subaerial parts of Thonningia sanguinea serve as the starting material. A methanol (B129727) extract is prepared to solubilize a broad range of phytochemicals, including Thonningianin A and B.
-
Protocol for Methanol Extraction:
-
Obtain dried, powdered plant material of Thonningia sanguinea.
-
Perform a cold maceration of the plant material with methanol. This involves soaking the powder in methanol for an extended period (e.g., 3 days) with occasional agitation.
-
Filter the mixture to separate the methanol extract from the plant residue.
-
Repeat the extraction process multiple times (e.g., three times) to ensure maximum yield.
-
Pool the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
2. Purification by Centrifugal Partition Chromatography (CPC):
A highly efficient method for the separation of Thonningianin A and B from the crude methanol extract is centrifugal partition chromatography (CPC).[1] This technique is a form of liquid-liquid chromatography that avoids the use of a solid stationary phase, which can be advantageous for the separation of natural products.[1]
-
Protocol for 1D-CPC Purification of Thonningianin A and B:
-
Solvent System Preparation: Prepare a biphasic solvent system of methyl tert-butyl ether (MTBE), 1,2-dimethoxyethane (B42094) (DME), and water in a 1:2:1 volume ratio. Equilibrate the mixture and separate the upper and lower phases.
-
Sample Preparation: Dissolve the crude methanol extract in an equal mixture of the upper and lower phases of the solvent system. Filter the sample solution through a 0.45 µm PTFE filter before injection.
-
CPC Instrument Setup:
-
Fill the CPC rotor with the stationary phase (the lower aqueous phase for ascending mode).
-
Set the rotation speed of the centrifuge.
-
Pump the mobile phase (the upper organic phase for ascending mode) through the system at a defined flow rate to equilibrate the column.
-
-
Injection and Fraction Collection: Inject the prepared sample into the CPC system. Collect fractions of the eluent as it exits the column.
-
Analysis: Monitor the separation using a UV detector. Analyze the collected fractions by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing pure Thonningianin A and B.
-
Experimental Workflow
Data Presentation
The purification of Thonningianin A and B from 350 mg of a crude methanol extract of Thonningia sanguinea using the 1D-CPC method yielded the following quantitative results.[1]
| Compound | Yield (mg) | Purity (%) | Recovery (%) |
| Thonningianin A | 25.7 | 87.1 | 71.2 |
| This compound | 21.1 | 85.0 | 70.4 |
Biological Activity
Thonningianin A and B have demonstrated significant antioxidant and radical scavenging activities.[1] The antioxidant properties of Thonningianin A have been further investigated, revealing its ability to inhibit lipid peroxidation and scavenge various free radicals.[3]
Antioxidant Activity Data
The antioxidant activity of Thonningianin A has been quantified using various assays. The half-maximal inhibitory concentration (IC50) values are summarized below.[3]
| Assay | IC50 of Thonningianin A (µM) |
| DPPH Radical Scavenging | 7.5 |
| Superoxide Anion Radical Scavenging | 10 |
| Peroxyl Radical Scavenging | 30 |
| Xanthine Oxidase Inhibition | 30 |
Experimental Protocol: DPPH Radical Scavenging Assay
The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a common and reliable method for evaluating the radical scavenging activity of natural products.
-
Protocol for DPPH Assay:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration is typically around 0.1 mM. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare a series of dilutions of the test compound (e.g., Thonningianin A) in methanol.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the DPPH solution and a specific volume of the sample solution. A control containing only the DPPH solution and methanol should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Signaling Pathways
Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of Thonningianin A. It has been shown to enhance microglial autophagy through the activation of two key signaling pathways: the AMP-activated protein kinase (AMPK)/Unc-51 like autophagy activating kinase 1 (ULK1) pathway and the Raf/MEK/ERK pathway.
AMPK/ULK1 Signaling Pathway
Raf/MEK/ERK Signaling Pathway
Characterization
Mass Spectrometry Data for Thonningianin A
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used for the quantification of Thonningianin A. The following mass-to-charge ratio (m/z) transitions were monitored in selected reaction monitoring (SRM) mode:
-
Parent Ion [M-H]⁻: m/z 873.2
-
Product Ion: m/z 300.3
These values are critical for the development of analytical methods for the detection and quantification of Thonningianin A in biological matrices.
Conclusion
Thonningianin A and B are promising natural products with significant antioxidant properties. The development of efficient isolation protocols, particularly using centrifugal partition chromatography, has made these compounds more accessible for further research. The elucidation of the signaling pathways activated by Thonningianin A provides a foundation for understanding its mechanism of action and exploring its therapeutic potential. This technical guide provides researchers with the necessary information to embark on further studies of these fascinating molecules, from their isolation to the investigation of their biological effects. Further research is warranted to fully characterize the spectroscopic properties of both compounds and to explore the full spectrum of their pharmacological activities.
References
- 1. Thonningianins A and B, new antioxidants from the African medicinal herb Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Antioxidant properties of Thonningianin A, isolated from the African medicinal herb, Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]
Thonningianin B: A Technical Whitepaper on its Role in Traditional African Medicine and Modern Pharmacological Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonningianin B is a notable ellagitannin found in Thonningia sanguinea, a plant with a rich history in traditional African medicine. This document provides a comprehensive technical overview of this compound, summarizing its ethnobotanical context, pharmacological activities supported by quantitative data, and detailed experimental methodologies for the assays cited.
Thonningia sanguinea, a parasitic plant, is utilized across various African cultures for treating a wide array of ailments. Traditional applications include treatments for diarrhea, bronchial asthma, skin diseases, dysentery, and sore throat.[1] The plant's therapeutic potential is attributed to its rich phytochemical composition, with Thonningianin A and B being two of the most significant bioactive compounds identified.[2]
Pharmacological Activities of this compound
Recent scientific investigations have begun to validate the traditional uses of Thonningia sanguinea and its constituents, revealing specific biological activities of this compound.
Enzyme Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B)
This compound has been identified as a moderate inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. This inhibitory action suggests a potential therapeutic application for this compound in metabolic disorders.
| Compound | Target Enzyme | Activity | IC50 Value (µM) |
| This compound | PTP1B | Moderate Inhibition | 19 - 25 |
| Thonningianin A | PTP1B | Potent Inhibition | 4.4 |
Data sourced from a study on dihydrochalcone (B1670589) glucoside derivatives from Penthorum chinense, which also isolated and characterized Thonningianins A and B.[3][4]
Antioxidant Properties
This compound, along with its structural analog Thonningianin A, is recognized as a potent antioxidant.[2] These compounds exhibit strong free radical scavenging activity. While specific quantitative data for this compound's antioxidant capacity (e.g., DPPH, ABTS, or ORAC assay IC50 values) are not yet prominently available in the literature, the extracts of Thonningia sanguinea and the closely related Thonningianin A have demonstrated significant radical scavenging effects. Thonningianin A, for instance, has shown a dose-dependent scavenging of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), superoxide (B77818) anion, and peroxyl radicals with IC50 values of 7.5, 10, and 30 microM, respectively.[5]
Modulation of Autophagy
This compound has been identified as an autophagy enhancer in microglial cells.[6][7] Autophagy is a cellular process responsible for the degradation and recycling of damaged cellular components and is crucial for cellular homeostasis. While the detailed mechanistic studies have focused more on Thonningianin A, the identification of this compound as an autophagy modulator opens avenues for its investigation in neurodegenerative diseases and other conditions where autophagy dysfunction is implicated.
Experimental Protocols
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
The following is a representative protocol for determining the PTP1B inhibitory activity of a test compound.
Materials:
-
Recombinant human PTP1B enzyme
-
p-nitrophenyl phosphate (B84403) (pNPP) as the substrate
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound solution to each well.
-
Add 20 µL of the PTP1B enzyme solution (1 µg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of 4 mM pNPP solution to each well.
-
The final reaction volume is brought to 200 µL with the assay buffer.
-
Immediately measure the absorbance at 405 nm in a microplate reader at 37°C.
-
The rate of p-nitrophenol formation is monitored over a set period (e.g., 15 minutes).
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction (without the inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant activity of a compound.
Materials:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
Test compound (this compound) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add a specific volume of the test sample or standard to each well (e.g., 20 µL).
-
Add the DPPH working solution to each well to initiate the reaction (e.g., 200 µL).
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the test compound concentration.
Visualizations
References
- 1. Antibacterial activity of Thonningia sanguinea against some multi-drug resistant strains of Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thonningianins A and B, new antioxidants from the African medicinal herb Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant properties of Thonningianin A, isolated from the African medicinal herb, Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Cytotoxicity Studies of Thonningianin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonningianin B is a naturally occurring ellagitannin found in various medicinal plants, including Thonningia sanguinea. Ellagitannins as a class have garnered significant interest in oncological research due to their potential antiproliferative and pro-apoptotic properties. This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity studies related to this compound and its closely related analogue, Thonningianin A. The document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts. While direct cytotoxic data for this compound is limited in the current literature, the information presented herein, largely derived from studies on Thonningianin A, offers valuable insights into its potential as an anticancer agent.
Data Presentation: Cytotoxicity of Thonningianin A
Quantitative data on the cytotoxic effects of this compound are not extensively available in the reviewed scientific literature. However, studies on the closely related compound, Thonningianin A, provide valuable preliminary insights into the potential efficacy of this class of compounds. The following table summarizes the reported 50% inhibitory concentration (IC50) values for Thonningianin A against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HepG-2 | Hepatocellular Carcinoma | Not explicitly quantified in the provided search results, but demonstrated effective inhibition of proliferation. | MTT Assay | [1] |
Note: The anti-cancer activities of Thonningianin A on the HepG-2 human hepatocellular carcinoma cell line were evaluated, and it was shown to effectively inhibit proliferation by inducing apoptosis; however, a specific IC50 value was not provided in the abstract.[1]
Experimental Protocols
The following section details the methodologies for key experiments commonly employed in the in vitro assessment of cytotoxicity for compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or A) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (or A) at the desired concentrations for the indicated time.
-
Cell Harvesting: Collect the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound (or A) as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of PI.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Apoptosis Induction
Based on studies of Thonningianin A, a potential mechanism of action for this compound involves the induction of apoptosis through the intrinsic pathway. This is characterized by the modulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: Proposed apoptotic pathway of this compound.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of a cytotoxic compound like this compound.
Caption: Workflow for in vitro cytotoxicity evaluation.
Signaling Pathway: Autophagy Induction
Recent studies have identified this compound as an autophagy enhancer. While the precise signaling cascade is still under investigation, related compounds suggest the involvement of the AMPK/ULK1 and Raf/MEK/ERK pathways.
References
Assessing the Solubility and Stability of Thonningianin B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonningianin B, an ellagitannin found in the medicinal herb Thonningia sanguinea, has garnered interest for its potential therapeutic properties, including antioxidant and autophagy-inducing activities. As with any compound intended for experimental use, a thorough understanding of its physicochemical properties is paramount for accurate and reproducible results. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related ellagitannins to provide a robust framework for its handling and use in experimental settings. This document outlines methodologies for assessing solubility and stability, presents available data in structured tables, and illustrates a key signaling pathway influenced by this class of compounds.
Solubility of this compound
The solubility of a compound is a critical parameter for designing in vitro and in vivo experiments, ensuring accurate dosing and bioavailability. While exhaustive quantitative solubility data for this compound in common laboratory solvents is not extensively documented, existing literature provides valuable insights.
Quantitative Solubility Data
Specific solubility values for this compound are not widely published. However, studies have successfully dissolved the compound for various applications, providing practical solubility information. One study noted that a methanol (B129727) extract containing this compound was dissolved in a biphasic mixture of methyl tert-butyl ether/1,2-dimethoxyethane/water (1:2:1) at a concentration of 38.8 mg/mL, which was reported as being "close to the solubility limit". For cell-based assays, fractions containing this compound have been dissolved in dimethyl sulfoxide (B87167) (DMSO) or water at concentrations of 10 mg/mL[1][2]. The closely related Thonningianin A has been prepared in methanol for antioxidant assays[3].
Table 1: Reported Solubilization of this compound and Related Compounds
| Compound/Mixture | Solvent | Concentration | Application | Notes |
| Methanol Extract containing this compound | Methyl tert-butyl ether/1,2-dimethoxyethane/water (1:2:1) | 38.8 mg/mL | Centrifugal Partition Chromatography | Reported as "close to the solubility limit". |
| Fraction containing this compound | DMSO / Water | 10 mg/mL | Antibacterial Susceptibility Screening | Indicates good solubility for biological assays.[1][2] |
| Thonningianin A | Methanol | 4 mg/mL (Stock Solution) | DPPH Radical Scavenging Assay | Used for preparing dilutions for the assay.[3] |
Experimental Protocol for Solubility Assessment
This protocol provides a general framework for determining the equilibrium solubility of this compound in a solvent of interest, adapted from methodologies for similar polyphenolic compounds[4][5][6].
Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (pure compound)
-
Solvents of interest (e.g., DMSO, Ethanol, Methanol, Water, Phosphate-Buffered Saline pH 7.4)
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is recommended to measure the concentration at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued[6].
-
Sample Collection & Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant.
-
Separation of Undissolved Solute: Centrifuge the supernatant at high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining suspended solids.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any fine particulates.
-
Quantification:
-
Dilute the clear, filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of dissolved this compound[5]. The absorbance maximum for related ellagitannins is typically around 280 nm[7].
-
-
Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.
Stability of this compound
The stability of a compound under various experimental and storage conditions is crucial for ensuring the integrity of the results. Direct kinetic stability data for this compound is not available, but the behavior of other ellagitannins provides a strong basis for predicting its stability profile.
Factors Influencing Ellagitannin Stability
Ellagitannins are esters and are susceptible to hydrolysis, particularly at the hexahydroxydiphenoyl (HHDP) group, which can break down to form ellagic acid. Stability is primarily influenced by pH, temperature, and light.
-
pH: Ellagitannins exhibit the highest stability in acidic conditions (pH 2-4). As the pH increases towards neutral and alkaline conditions, the rate of degradation increases significantly due to hydrolysis of the ester bonds.
-
Temperature: Elevated temperatures accelerate the degradation of ellagitannins. Studies on strawberry and raspberry ellagitannins show significantly less degradation when stored at refrigerated (4°C) or frozen (-20°C) temperatures compared to room temperature (20°C)[8].
-
Light: While not as extensively studied as pH and temperature for this specific subclass, polyphenols can be susceptible to photodegradation. It is generally good practice to protect solutions from light.
Table 2: Stability of Analogous Ellagitannins Under Various Conditions
| Compound Class | Product/Matrix | Storage Conditions | Observation | Reference |
| Raspberry Ellagitannins | Aqueous Solution | pH 2, 60-80°C | Stable | [9] |
| Raspberry Ellagitannins | Aqueous Solution | pH 6-8, 60-80°C | Rapid degradation | [9] |
| Strawberry/Wild Strawberry Ellagitannins | Juice & Puree | -20°C, 12 months | Minimal degradation (proportion of compounds stable) | [8] |
| Strawberry/Wild Strawberry Ellagitannins | Juice & Puree | 4°C, 12 months | 20-49% decrease in total ellagitannins | [8] |
| Strawberry/Wild Strawberry Ellagitannins | Juice & Puree | 20°C, 12 months | 15-54% decrease in total ellagitannins | [8] |
Based on this data, this compound is expected to be most stable when stored in acidic, refrigerated, and dark conditions. For cell culture experiments (typically at pH 7.4), stock solutions should be prepared fresh in DMSO and diluted into media immediately before use to minimize degradation.
Experimental Protocol for Stability Assessment (Isothermal Kinetics)
This protocol outlines a method to determine the degradation kinetics of this compound under specific conditions (e.g., constant pH and temperature) using HPLC analysis[10][11][12].
Objective: To determine the degradation rate constant (k) and half-life (t₁/₂) of this compound at a specific pH and temperature.
Materials:
-
This compound stock solution of known concentration (prepared in a suitable solvent like DMSO or methanol).
-
Aqueous buffers of desired pH values (e.g., pH 3, 5, 7.4, 9).
-
Thermostatic water bath or incubator.
-
HPLC-UV system with a suitable C18 column.
-
Vials for sample incubation.
Methodology:
-
Sample Preparation: Dilute the this compound stock solution into the pre-heated aqueous buffer of a specific pH to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubation: Place the vials in the temperature-controlled environment (e.g., 25°C, 40°C, 60°C).
-
Time-Point Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the reaction vial. The sampling frequency should be adjusted based on the expected degradation rate (faster rates require more frequent sampling).
-
Quenching the Reaction: Immediately stop the degradation process in the collected aliquot. This can be achieved by rapid cooling (placing on ice) and/or by adding an acid (e.g., formic acid) to lower the pH, if the degradation is base-catalyzed.
-
HPLC Analysis:
-
Inject the samples into the HPLC system. A typical mobile phase for ellagitannin analysis consists of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol[8].
-
Monitor the elution at a suitable wavelength (e.g., 280 nm).
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration (or peak area) of this compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics[11]. The slope of the line will be equal to the negative degradation rate constant (-k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Signaling Pathway Visualization
Thonningianin A and B have been identified as enhancers of autophagy[9][13]. Specifically, Thonningianin A has been shown to promote the autophagic degradation of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome, a key player in inflammatory responses, through the activation of the AMPK/ULK1 and Raf/MEK/ERK signaling pathways[9][13]. This mechanism is highly relevant for research in neurodegenerative diseases and other inflammatory conditions.
Experimental Workflow for Assessing NLRP3 Degradation
Caption: Workflow for studying this compound's effect on NLRP3 inflammasome degradation.
This compound-Mediated Autophagic Degradation of NLRP3 Inflammasome
Caption: this compound induces autophagic degradation of the NLRP3 inflammasome.
Conclusion
While specific quantitative data for this compound remains an area for future research, a robust understanding of its solubility and stability can be extrapolated from existing literature and data on analogous ellagitannins. For experimental purposes, this compound can be effectively dissolved in DMSO for the preparation of stock solutions for biological assays. To maintain its integrity, solutions should be prepared fresh, protected from light, and stored at low temperatures. Acidic conditions are expected to confer the greatest stability. The provided protocols offer a standardized approach for researchers to determine the precise solubility and stability of this compound under their specific experimental conditions. Furthermore, the elucidation of its role in promoting the autophagic degradation of the NLRP3 inflammasome provides a compelling avenue for its investigation as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the anti-Staphylococcus aureus fraction from Penthorum chinense Pursh stems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. who.int [who.int]
- 7. mdpi.com [mdpi.com]
- 8. Stability of ellagitannins in processing products of selected Fragaria fruit during 12 months of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics and mechanism of degradation of lithospermic acid B in aqueous solution. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Free Radical Scavenging Activity of Thonningianin B: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the free radical scavenging properties of Thonningianin B, an ellagitannin with significant antioxidant potential. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel natural compounds for the management of oxidative stress-related pathologies. While quantitative data for this compound is limited in current literature, this guide synthesizes the available information, including its known strong qualitative activity, and provides detailed experimental protocols for relevant antioxidant assays. For comparative purposes, quantitative data for the structurally similar compound, Thonningianin A, is also presented.
Executive Summary
This compound, isolated from the African medicinal herb Thonningia sanguinea, has been identified as a potent antioxidant compound.[1] It exhibits strong free radical scavenging activity, particularly against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This activity is attributed to its chemical structure as an ellagitannin. While specific IC50 values for this compound are not extensively reported, its demonstrated efficacy positions it as a promising candidate for further investigation in the development of antioxidant-based therapeutics. This guide outlines the methodologies for key in vitro assays to evaluate its free radical scavenging capacity and explores potential signaling pathways involved in its antioxidant effects.
Introduction to this compound and Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phytochemicals, particularly polyphenolic compounds like ellagitannins, have garnered significant attention for their potent antioxidant properties.
This compound belongs to the class of ellagitannins, which are complex polyphenols known for their ability to donate hydrogen atoms or electrons to neutralize free radicals. Isolated from Thonningia sanguinea, a plant with a history of use in traditional African medicine, this compound and its analogue, Thonningianin A, have been shown to possess strong antioxidant capabilities.[1]
Free Radical Scavenging Activity of this compound
Qualitative Assessment
Initial studies utilizing electron spin resonance (ESR) analysis have demonstrated that this compound exhibits a potent scavenging effect on the stable DPPH free radical.[1] This qualitative assessment confirms its antioxidant potential and provides the basis for more detailed quantitative investigations.
Quantitative Data Summary
As of the latest literature review, specific IC50 values for the free radical scavenging activity of this compound across various standard assays are not available. However, for a comprehensive understanding and to provide a benchmark for future studies, the following tables summarize the quantitative data available for the structurally related compound, Thonningianin A.
Table 1: DPPH Radical Scavenging Activity of Thonningianin A
| Compound | Assay | IC50 Value (µM) | Source |
| Thonningianin A | DPPH | 7.5 | Gyamfi & Aniya, 2002 |
Table 2: Superoxide (B77818) Radical Scavenging Activity of Thonningianin A
| Compound | Assay | IC50 Value (µM) | Source |
| Thonningianin A | Superoxide Anion Scavenging | 10 | Gyamfi & Aniya, 2002 |
Table 3: Peroxyl Radical Scavenging Activity of Thonningianin A
| Compound | Assay | IC50 Value (µM) | Source |
| Thonningianin A | Peroxyl Radical Scavenging | 30 | Gyamfi & Aniya, 2002 |
Table 4: Hydroxyl Radical Scavenging Activity of Thonningianin A
| Compound | Assay | Activity | Source |
| Thonningianin A | Deoxyribose Assay | Poorly scavenged | Gyamfi & Aniya, 2002 |
Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for the key in vitro assays used to determine free radical scavenging activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes decolorized, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of various concentrations of this compound (dissolved in a suitable solvent) to 100 µL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. The IC50 value is then determined.
Superoxide Anion Radical Scavenging Assay
This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a non-enzymatic system (e.g., phenazine (B1670421) methosulfate-NADH).
Protocol:
-
Reagent Preparation: Prepare solutions of 156 µM NBT, 468 µM NADH, and 60 µM phenazine methosulfate (PMS) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a reaction vessel, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.1 mL of various concentrations of this compound.
-
Initiation: Start the reaction by adding 0.1 mL of PMS solution.
-
Incubation: Incubate the mixture at 25°C for 5 minutes.
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation: The percentage of scavenging is calculated by comparing the absorbance of the sample to a control reaction without the scavenger. The IC50 value is then determined.
Hydroxyl Radical Scavenging Assay (Deoxyribose Method)
This assay measures the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated from a Fenton-type reaction.
Protocol:
-
Reagent Preparation: Prepare solutions of 2.8 mM 2-deoxyribose, 100 µM FeCl3, 104 µM EDTA, 1 mM H2O2, and 100 µM ascorbic acid in a phosphate (B84403) buffer (e.g., 20 mM, pH 7.4).
-
Reaction Mixture: In a test tube, mix 0.5 mL of 2-deoxyribose, 0.2 mL of premixed FeCl3 and EDTA, 0.1 mL of H2O2, and 0.1 mL of various concentrations of this compound.
-
Initiation: Initiate the reaction by adding 0.1 mL of ascorbic acid.
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Color Development: Add 1 mL of 1% thiobarbituric acid (TBA) and 1 mL of 2.8% trichloroacetic acid (TCA) to the mixture and heat at 95°C for 15 minutes.
-
Measurement: After cooling, measure the absorbance of the resulting pink chromogen at 532 nm.
-
Calculation: The percentage of inhibition of deoxyribose degradation is calculated to determine the scavenging activity, and the IC50 value is subsequently determined.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound's free radical scavenging activity are yet to be conducted, research on both Thonningianin A and B has identified them as autophagy enhancers . Autophagy is a cellular catabolic process that involves the degradation of cellular components, including damaged organelles like mitochondria, which are a primary source of endogenous ROS. By promoting autophagy, this compound may indirectly contribute to the reduction of oxidative stress.
The signaling pathways involved in autophagy are complex and can be influenced by various cellular stressors, including oxidative stress. A plausible mechanism for this compound's antioxidant effect could be through the modulation of key autophagy-regulating pathways, such as the AMPK/ULK1 pathway.
Experimental and Logical Workflows
To systematically evaluate the free radical scavenging activity of this compound, a structured experimental workflow is recommended.
Conclusion and Future Directions
This compound is a promising natural antioxidant with demonstrated potent free radical scavenging capabilities. While quantitative data remains to be fully elucidated, the available qualitative evidence and the data from its structural analogue, Thonningianin A, strongly support its potential for further development. Future research should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound in a comprehensive panel of antioxidant assays.
-
Mechanism of Action: Elucidating the specific signaling pathways through which this compound exerts its antioxidant and autophagy-enhancing effects.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical models of oxidative stress-related diseases.
The information and protocols provided in this technical guide serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this compound.
References
Thonningianin A and B: A Technical Guide to Their Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonningianin A and B are ellagitannins isolated from the African medicinal herb Thonningia sanguinea.[1][2] These natural compounds have garnered significant interest within the scientific community for their potent antioxidant activities. This technical guide provides an in-depth overview of the antioxidant properties of Thonningianin A and B, including quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the field of oxidative stress and antioxidant therapeutics.
Quantitative Antioxidant Activity
The antioxidant capacities of Thonningianin A and B have been evaluated using various in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis of their efficacy in scavenging different reactive species and inhibiting pro-oxidant enzymes.
Table 1: In Vitro Antioxidant Activity of Thonningianin A
| Assay Type | IC50 (µM) | Reference Compound | Key Findings |
| DPPH Radical Scavenging | 7.5 | - | Dose-dependently scavenged the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical.[2] |
| Superoxide (B77818) Anion Scavenging | 10 | - | Effectively scavenged superoxide anion radicals.[2] |
| Peroxyl Radical Scavenging | 30 | - | Demonstrated scavenging activity against peroxyl radicals.[2] |
| Xanthine (B1682287) Oxidase Inhibition | 30 | - | Showed inhibitory effects on the activity of xanthine oxidase.[2] |
| NADPH/Fe2+-ascorbate induced Lipid Peroxidation | 60% inhibition at 10 µM | Tannic acid, Gallic acid, Vitamin C, Vitamin E | Showed potent inhibition of lipid peroxidation in rat liver microsomes, comparable to tannic acid and more potent than gallic acid, vitamin C, and vitamin E.[2][3] |
Table 2: In Vitro Antioxidant Activity of Thonningianin B
| Assay Type | IC50 (µM) | Reference Compound | Key Findings |
| DPPH Radical Scavenging | 21 | Thonningianin A (IC50 = 8 µM) | Showed strong free radical scavenging activity against DPPH, though less potent than Thonningianin A.[4] |
Mechanism of Antioxidant Action
The antioxidant properties of Thonningianin A and B are attributed to multiple mechanisms, including:
-
Radical Scavenging: Both compounds directly scavenge free radicals, such as the DPPH radical, superoxide anions, and peroxyl radicals.[2][4] This activity is crucial in neutralizing existing reactive oxygen species (ROS) and preventing oxidative damage.
-
Metal Chelation: Thonningianin A has demonstrated the ability to chelate iron ions.[2] By binding to transition metals like iron, it can prevent their participation in Fenton-like reactions, which are a major source of hydroxyl radical production.
-
Enzyme Inhibition: Thonningianin A inhibits xanthine oxidase, an enzyme that generates superoxide radicals and hydrogen peroxide during purine (B94841) metabolism.[2] This inhibition reduces the endogenous production of ROS.
-
Modulation of Cellular Signaling Pathways: Thonningianin A has been shown to activate the AMPK/Nrf2/GPX4 signaling pathway. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, enhancing the cell's overall antioxidant capacity.[5][6]
Signaling Pathways
The antioxidant effects of Thonningianin A are, at least in part, mediated by the activation of key cellular signaling pathways that regulate the endogenous antioxidant response.
Caption: Keap1-Nrf2 antioxidant response pathway activation.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation.[5] In the presence of oxidative stress or activators like Thonningianin A, this complex dissociates, allowing Nrf2 to translocate to the nucleus.[7] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of antioxidant and cytoprotective proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) peroxidases (GPX).[8][6]
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro antioxidant assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of the test compound (Thonningianin A or B) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes) at room temperature.
-
The absorbance of the solution is measured spectrophotometrically at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Superoxide Anion Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge superoxide radicals, which are generated in situ.
Procedure:
-
Superoxide radicals are generated in a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system.
-
These radicals reduce a detector molecule, typically nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product.
-
The test compound is added to the reaction mixture.
-
The absorbance of the formazan is measured spectrophotometrically (e.g., at 560 nm).
-
The percentage of inhibition of NBT reduction by the test compound is calculated to determine its superoxide scavenging activity and IC50 value.
Xanthine Oxidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that produces superoxide radicals.
Procedure:
-
The reaction mixture contains xanthine (the substrate) and xanthine oxidase in a suitable buffer.
-
The test compound is added to the mixture.
-
The enzymatic reaction is initiated, leading to the formation of uric acid, which can be monitored by the increase in absorbance at a specific wavelength (e.g., 295 nm).
-
The rate of uric acid formation is measured in the presence and absence of the test compound.
-
The percentage of inhibition of xanthine oxidase activity is calculated, and the IC50 value is determined.
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of a compound to inhibit the peroxidation of lipids, often induced by pro-oxidants in a biological membrane system.
Caption: Workflow for the lipid peroxidation inhibition assay.
Procedure:
-
A biological membrane system, such as rat liver microsomes, is prepared.
-
Lipid peroxidation is induced by adding a pro-oxidant system, for example, NADPH or a mixture of Fe2+ and ascorbate.
-
The test compound is incubated with the microsomes and the pro-oxidant system.
-
The extent of lipid peroxidation is quantified by measuring the formation of secondary products, most commonly malondialdehyde (MDA), using the thiobarbituric acid reactive substances (TBARS) assay. The MDA-TBA adduct is measured spectrophotometrically at approximately 532 nm.
-
The percentage of inhibition of lipid peroxidation by the test compound is calculated.
Conclusion
Thonningianin A and B are promising natural antioxidants with multifaceted mechanisms of action. The quantitative data presented in this guide highlight their potent radical scavenging and enzyme inhibitory activities. Furthermore, the ability of Thonningianin A to modulate the Keap1-Nrf2 signaling pathway suggests that its protective effects extend beyond direct antioxidant actions to the enhancement of endogenous cellular defense mechanisms. The detailed experimental protocols provided herein offer a practical resource for researchers seeking to further investigate the antioxidant properties of these and other natural compounds. Continued research into the specific molecular targets and signaling pathways of Thonningianin A and B will be crucial for fully elucidating their therapeutic potential in the prevention and treatment of oxidative stress-related diseases.
References
- 1. Thonningianins A and B, new antioxidants from the African medicinal herb Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of Thonningianin A, isolated from the African medicinal herb, Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
Methodological & Application
Application Notes & Protocols: Isolation and Biological Activity of Thonningianin B from Thonningia sanguinea
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thonningianin B is an ellagitannin found in the parasitic plant Thonningia sanguinea. Ellagitannins are a class of hydrolyzable tannins that have garnered significant interest for their potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This document provides a detailed protocol for the isolation of this compound from Thonningia sanguinea and explores its potential biological activities and associated signaling pathways based on current research on related compounds.
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Material: Subaerial parts of Thonningia sanguinea Vahl (Balanophoraceae).
-
Collection: The underground parts of the plant are collected, and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.[4]
-
Preparation: The collected plant material is shade-dried for seven days and then pulverized into a fine powder using a mechanical grinder.[5][6]
Extraction of Crude Methanolic Extract
-
Defatting: To remove lipophilic compounds that may interfere with subsequent purification steps, the powdered plant material is first defatted. This is achieved by sonication with petroleum ether (e.g., 30 mL per gram of powder, repeated four times for 5 minutes each). The residue is then dried.[4]
-
Maceration: The dried, defatted powder is extracted by cold maceration with methanol (B129727) (MeOH). A common ratio is 1:10 (w/v) of plant material to solvent. The mixture is left for 3 days with occasional shaking. This process is repeated three times to ensure exhaustive extraction.[6]
-
Concentration: The filtrates from the maceration are pooled together and concentrated under reduced pressure using a rotary evaporator to yield a dry crude methanolic extract.[4][6]
Isolation of this compound by Centrifugal Partition Chromatography (CPC)
Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that is highly effective for the separation of natural products.
-
Instrumentation: A centrifugal partition chromatograph equipped with a suitable rotor volume (e.g., 253 mL).[4]
-
Solvent System: A biphasic solvent system of methyl tert-butyl ether (MTBE) / 1,2-dimethoxyethane (B42094) (DME) / water (1:2:1, v/v/v) is prepared and equilibrated. The upper and lower phases are separated for use.[4][7][8]
-
Procedure:
-
The CPC column is filled with the aqueous stationary phase (lower phase).
-
The apparatus is then rotated at a specific speed (e.g., 2800 rpm).[4]
-
The mobile phase (upper phase) is pumped through the column in the ascending mode at a defined flow rate (e.g., 3 mL/min).[4]
-
The crude methanolic extract (e.g., 350 mg) is dissolved in a mixture of the upper and lower phases (1:1) and injected into the system.[4][7][8]
-
The eluate is monitored by UV detection at 280 nm and collected in fractions.[4]
-
Fractions containing this compound are identified by High-Performance Liquid Chromatography (HPLC) analysis, pooled, and evaporated to dryness.[4]
-
Optional Further Purification
For higher purity, the pooled fractions containing this compound can be further purified using Sephadex LH-20 column chromatography.[4]
Data Presentation
Table 1: Quantitative Data for the Isolation of this compound using CPC
| Parameter | Value | Reference |
| Starting Material | 350 mg of defatted MeOH extract | [4][7][8] |
| Yield of this compound | 21.1 mg | [4][7][8] |
| Purity of this compound | 85% | [4][7][8] |
| Recovery of this compound | 70.4% | [4][7][8] |
| Purity after Sephadex LH-20 | 90.1% | [4] |
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, research on the closely related compound Thonningianin A and other ellagitannins provides insights into its potential mechanisms of action, particularly in the context of cancer and neuroinflammation.
Proposed Signaling Pathway for this compound-Induced Apoptosis in Cancer Cells
Based on the known activities of Thonningianin A and other ellagitannins, this compound is hypothesized to induce apoptosis in cancer cells through the modulation of key signaling pathways. Ellagitannins have been shown to induce cell cycle arrest and apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[6] Furthermore, Thonningianin A has been demonstrated to induce autophagy via the AMPK/ULK1 and Raf/MEK/ERK signaling pathways.[2][7][9][10] A proposed pathway for this compound-induced apoptosis is presented below.
Caption: Proposed signaling pathway for this compound.
References
- 1. Erianin induces triple-negative breast cancer cells apoptosis by activating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thonningianins A and B, new antioxidants from the African medicinal herb Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Ellagitannins in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Speed Purification of Thonningianin B Using Centrifugal Partition Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thonningianin B is a bioactive dihydrochalcone (B1670589) glucoside found in the parasitic herb Thonningia sanguinea, a plant widely utilized in traditional African medicine.[1][2] This application note provides a detailed protocol for the efficient purification of this compound from a crude methanol (B129727) extract of T. sanguinea using Centrifugal Partition Chromatography (CPC). CPC is a liquid-liquid chromatography technique that offers rapid separation and high recovery rates, making it an ideal method for isolating natural products.[1][3][4] This protocol is based on a successful one-dimensional CPC separation that yields this compound with high purity in a significantly short amount of time.[1][2][5]
Biological Significance of Thonningianins
Thonningianin A, a closely related compound to this compound, has been identified as a potent autophagy enhancer.[6][7] It has been shown to promote the autophagic degradation of the NLRP3 inflammasome, which is implicated in neuroinflammatory diseases like Alzheimer's.[6][7] Thonningianin A is understood to activate autophagy through the AMPK/ULK1 and Raf/MEK/ERK signaling pathways. Given the structural similarity, this compound is also of significant interest for its potential pharmacological activities.
Signaling Pathway of Related Thonningianin A
Caption: Signaling pathway of Thonningianin A-induced autophagy.
Experimental Protocol
This protocol outlines the steps from the preparation of the crude extract to the purification of this compound using CPC.
1. Plant Material and Extract Preparation
-
Plant Material: Subaerial parts of Thonningia sanguinea.
-
Defatting: To remove lipophilic compounds that could interfere with the CPC solvent system, the plant material is first defatted. This is achieved by sonicating the material with petroleum ether (e.g., 4 x 30 mL for 5 minutes each).[1]
-
Extraction: The defatted residue is then dried and extracted with methanol using sonication (e.g., 6 x 30 mL for 5 minutes each) to ensure exhaustive extraction.[1]
-
Drying: The methanol extracts are pooled, and the solvent is removed under vacuum using a rotary evaporator to yield the dry, crude extract.[1]
2. Centrifugal Partition Chromatography (CPC) Purification
The following protocol is for a one-dimensional CPC separation to isolate this compound.
-
CPC System: A centrifugal partition chromatograph with a hydrostatic CCC design is recommended.[1]
-
Solvent System Selection: A two-phase solvent system is crucial for successful CPC separation. For this compound, the following system has been proven effective:
-
Composition: Methyl tert-butyl ether (MTBE) / 1,2-dimethoxyethane (B42094) (DME) / Water in a 1:2:1 (v/v/v) ratio.[1][2][5]
-
-
Sample Preparation: The dried crude extract is dissolved in an equal mixture of the upper and lower phases of the prepared solvent system.[1] The solution should be filtered through a 0.45 µm PTFE filter before injection.[1]
-
CPC Operation:
-
Stationary Phase Loading: The CPC column is first filled with the stationary phase. For ascending mode, the lower phase of the solvent system is used as the stationary phase.[1]
-
Equilibration: The system is equilibrated by pumping the mobile phase (upper phase for ascending mode) at a defined flow rate and rotation speed until a stable stationary phase volume is achieved.[1]
-
Injection: The prepared sample is injected into the system.[1]
-
Elution and Fraction Collection: The mobile phase is continuously pumped through the column, and the eluate is collected in fractions. The separation can be monitored using a UV detector.[1]
-
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Data Presentation
The following tables summarize the quantitative data from the successful purification of this compound using the described CPC method.[1]
Table 1: CPC Operational Parameters for this compound Purification
| Parameter | Value |
| CPC Rotor Volume | 253 mL |
| Solvent System | MTBE/DME/Water (1:2:1, v/v/v) |
| Elution Mode | Ascending (Upper phase as mobile phase) |
| Rotation Speed | 2000 rpm |
| Flow Rate | 20 mL/min |
| Sample Load | 350 mg of crude extract |
| Sample Concentration | 38.8 mg/mL |
| Stationary Phase Volume (Sf) | 64% |
| Backpressure | 62 bar |
Table 2: Purification Yield and Purity of this compound
| Compound | Yield (mg) | Purity (%) | Recovery (%) | Separation Time (min) |
| This compound | 21.1 | 85.0 | 70.4 | 16 |
Conclusion
Centrifugal Partition Chromatography provides a rapid and efficient method for the purification of this compound from the crude extract of Thonningia sanguinea. The described one-dimensional CPC protocol allows for the isolation of this bioactive compound with good yield and purity in a remarkably short timeframe.[1][2][5] This method is highly suitable for laboratory-scale purification and can be a valuable tool for researchers in natural product chemistry and drug discovery.
References
- 1. Purification of thonningianins A and B and four further derivatives from Thonningia sanguinea by one‐ and two‐dimensional centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of thonningianins A and B and four further derivatives from Thonningia sanguinea by one- and two-dimensional centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large scale purification of B-type fumonisins using centrifugal partition chromatography (CPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centrifugal partition chromatography: an efficient tool to access highly polar and unstable synthetic compounds on a large scale - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Thonningianin B by HPLC
An application note and protocol for the quantitative analysis of Thonningianin B using High-Performance Liquid Chromatography (HPLC) is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is an ellagitannin flavonoid that, along with its analogue Thonningianin A, has been identified as a potentially bioactive compound.[1][2] These compounds are found in plants such as Thonningia sanguinea and Penthorum chinense Pursh.[1][2][3] Given their potential pharmacological activities, a reliable analytical method for the quantification of this compound is essential for research, quality control, and pharmacokinetic studies. This document outlines a reverse-phase HPLC (RP-HPLC) method suitable for the quantitative analysis of this compound in various samples, including plant extracts.
While detailed validated methods for the quantification of Thonningianin A in biological matrices have been published, specific protocols for this compound are less common.[4] The following protocol is adapted from established methods for the analysis of related compounds and provides a robust starting point for method development and validation.[3]
Principle
The method utilizes reverse-phase chromatography on a C18 stationary phase to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of acidified water and acetonitrile (B52724) allows for efficient separation. Detection is performed using a UV detector, typically at 280 nm, where ellagitannins exhibit strong absorbance.[3] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve constructed from standards of known concentration.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)
-
0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
The following conditions are based on methods used for the separation of Thonningianin A and B and can be optimized as needed.[3]
| Parameter | Recommended Setting |
| Instrument | HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector |
| Column | Agilent Eclipse XDB-C18 (or equivalent), 3.5 µm, 3.0 x 100 mm[3] |
| Mobile Phase A | Water + 0.02% Trifluoroacetic Acid (TFA)[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Elution | 10% to 40% B over 25 minutes[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 20°C[3] |
| Detection Wavelength | 280 nm[3] |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol or the initial mobile phase composition to prepare a series of working standards for the calibration curve. A typical concentration range might be 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
This protocol is adapted from the extraction of Thonningianins from Thonningia sanguinea.[3]
-
Defatting (Optional): To remove non-polar interferences, sonicate the dried, powdered plant material with petroleum ether (e.g., 4 x 30 mL for 5 minutes each) and discard the supernatant.[3]
-
Extraction: Dry the defatted residue and extract it with methanol using sonication (e.g., 6 x 30 mL for 5 minutes each).[3]
-
Concentration: Pool the methanol extracts and evaporate the solvent under vacuum using a rotary evaporator to yield the dry extract.[3]
-
Analysis Sample: Redissolve a known quantity of the dry extract in methanol to a suitable concentration (e.g., 5 mg/mL).[3]
-
Filtration: Before injection, filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose, following ICH guidelines.[5][6] Key validation parameters include:
-
Specificity: Assessed by comparing the chromatograms of blank samples, a spiked sample, and an unspiked sample to ensure no interference at the retention time of this compound.
-
Linearity: Determined by injecting at least five concentrations of the reference standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be >0.999.
-
Precision: Evaluated at three concentration levels (low, medium, high).
-
Repeatability (Intra-day precision): Assessed by analyzing multiple replicates on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the samples on different days. The relative standard deviation (RSD) should typically be less than 2%.[5]
-
-
Accuracy: Determined by a recovery study, often by spiking a blank matrix with known concentrations of the analyte. The recovery should be within an acceptable range (e.g., 98-102%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Data Presentation
The following tables present example validation data based on a published method for the structurally similar compound, Thonningianin A, to illustrate how results for this compound should be presented.[4][7] A full validation must be performed specifically for this compound.
Table 1: Linearity and Range (Example)
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Thonningianin A | 10 - 1200 | y = 0.0021x + 0.0015 | > 0.998 |
Table 2: Precision and Accuracy (Example)
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD %) |
| Intra-day | |||
| 25 | 24.8 ± 1.5 | 99.2 | 6.0 |
| 125 | 128.1 ± 7.2 | 102.5 | 5.6 |
| 1000 | 1015.0 ± 45.1 | 101.5 | 4.4 |
| Inter-day | |||
| 25 | 25.4 ± 2.1 | 101.6 | 8.3 |
| 125 | 129.5 ± 8.9 | 103.6 | 6.9 |
| 1000 | 1031.0 ± 51.2 | 103.1 | 5.0 |
Table 3: Recovery and Matrix Effect (Example for Plasma Samples)
| Concentration (ng/mL) | Recovery (%, Mean ± SD, n=6) | Matrix Effect (%, Mean ± SD, n=6) |
| 25 | 95.8 ± 7.8 | 99.0 ± 4.3 |
| 125 | 94.9 ± 5.8 | 101.9 ± 6.2 |
| 1000 | 91.5 ± 5.0 | 95.5 ± 2.5 |
Visualizations
Caption: Workflow for the quantitative analysis of this compound.
The following signaling pathways are described for the related compound Thonningianin A and may provide a relevant biological context for researchers studying this compound.
Caption: Thonningianin A inhibits ferroptosis via the AMPK/Nrf2/GPX4 pathway.[8]
Caption: Thonningianin A induces autophagy via AMPK/ULK1 and Raf/MEK/ERK pathways.[1][2]
References
- 1. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of thonningianins A and B and four further derivatives from Thonningia sanguinea by one‐ and two‐dimensional centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of thonningianin a in rat plasma by liquid chromatography tandem mass spectrometry and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. file.sdiarticle3.com [file.sdiarticle3.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel ferroptosis inhibitor, Thonningianin A, improves Alzheimer's disease by activating GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thonningianin B in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonningianin B is an ellagitannin, a type of hydrolyzable tannin, isolated from the African medicinal herb Thonningia sanguinea.[1] Like its close analog Thonningianin A, it is recognized for its potent antioxidant and free radical scavenging properties.[1] While specific research on this compound is still emerging, the known bioactivities of Thonningianin A and related phenolic compounds from Thonningia sanguinea suggest its potential utility in a variety of cell culture-based assays, including those for assessing antioxidant, anti-inflammatory, and cytotoxic effects. These notes provide detailed protocols and guidelines for the application of this compound in cell culture experiments, with a focus on establishing effective concentrations and evaluating its mechanisms of action.
Data Presentation: Quantitative Insights
Due to the limited availability of specific quantitative data for this compound, the following tables include data for Thonningianin A and phenolic extracts of Thonningia sanguinea as a reference point for determining initial experimental concentrations for this compound. Researchers are advised to perform dose-response studies to determine the optimal concentrations for their specific cell lines and assays.
Table 1: Antioxidant and Radical Scavenging Activity
| Compound/Extract | Assay | EC50/IC50 | Source |
| Phenolic Extract of T. sanguinea | DPPH Radical Scavenging | 11.14 ± 1.06 µg/mL | [2] |
| Crude Extract of T. sanguinea | DPPH Radical Scavenging | 36.33 ± 1.02 µg/mL | [2] |
| Thonningianin A | DPPH Radical Scavenging | 7.5 µM | [3] |
| Thonningianin A | Superoxide Anion Radical Scavenging | 10 µM | [3] |
| Thonningianin A | Peroxyl Radical Scavenging | 30 µM | [3] |
Table 2: Cytotoxic Activity
| Compound/Extract | Cell Line | Assay | IC50 | Source |
| Phenolic Extract of T. sanguinea | MCF-7 (Breast Cancer) | MTT | 16.67 µg/mL | [2] |
| Phenolic Extract of T. sanguinea | HepG2 (Liver Cancer) | MTT | 13.51 µg/mL | [2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is essential to determine the cytotoxic effects of this compound and to establish a non-toxic concentration range for subsequent functional assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Target cell line (e.g., RAW 264.7 macrophages, MCF-7, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol assesses the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Nitric oxide production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing non-toxic concentrations of this compound (determined from the viability assay). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with cells treated with LPS only and an untreated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent Part A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite in culture medium.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.
Autophagy Induction Assay: LC3-II Accumulation
This protocol is designed to investigate if this compound can induce autophagy, a cellular recycling process. Thonningianin A has been identified as an autophagy enhancer.
Principle: During autophagy, the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.
Materials:
-
This compound
-
A suitable cell line (e.g., HeLa, MEFs)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
-
6-well plates
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a positive control (e.g., rapamycin) and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence reagent.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II using densitometry software. Calculate the LC3-II/LC3-I ratio and compare it to the control to assess the level of autophagy induction.
Signaling Pathways
Based on studies of the closely related Thonningianin A, this compound may modulate the following signaling pathways:
AMPK/ULK1 Pathway in Autophagy
Thonningianin A has been shown to induce autophagy through the activation of the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) pathway. AMPK, a key energy sensor, can directly phosphorylate and activate ULK1, which in turn initiates the formation of the autophagosome.
NF-κB Signaling in Inflammation
Many natural polyphenols exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound may inhibit this pathway, leading to a reduction in the production of inflammatory mediators.
References
Application Notes and Protocols: Thonningianin A as a Ferroptosis Inhibitor in Alzheimer's Disease Models
A Note on Thonningianin B: Initial research indicates that the primary compound identified as a potent ferroptosis inhibitor in the context of Alzheimer's disease is Thonningianin A . While this compound has been identified as an autophagy enhancer, current scientific literature does not support its role as a direct ferroptosis inhibitor. Therefore, these application notes will focus on Thonningianin A, based on the latest findings.
Introduction
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, which has been implicated in the pathophysiology of Alzheimer's disease (AD). Thonningianin A (ThA), a natural compound, has been identified as a novel and potent inhibitor of ferroptosis.[1][2] It has demonstrated neuroprotective effects in cellular and animal models of AD by mitigating mitochondrial dysfunction, reducing reactive oxygen species (ROS) and lipid peroxide levels, and chelating iron.[2][3] The mechanism of action involves the activation of Glutathione Peroxidase 4 (GPX4) through the AMPK/Nrf2 signaling pathway.[1][2] These notes provide an overview of the application of Thonningianin A and detailed protocols for its use in AD research.
Mechanism of Action
Thonningianin A inhibits ferroptosis through a multi-faceted mechanism:
-
GPX4 Activation: ThA binds to and activates GPX4, a key enzyme that neutralizes lipid peroxides.[1][2]
-
AMPK/Nrf2 Signaling Pathway: It enhances the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant proteins, including GPX4.[1][2]
-
Iron Chelation: ThA has been shown to chelate iron, thereby reducing the iron-dependent lipid peroxidation that is a hallmark of ferroptosis.[2]
Data Presentation
The following tables summarize the quantitative data from studies on Thonningianin A's effect on ferroptosis and Alzheimer's disease models.
Table 1: Effect of Thonningianin A on Cell Viability in RSL-3-Induced Ferroptosis in PC-12 Cells
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| RSL-3 | 20 µM | Decreased |
| RSL-3 + ThA | 4 µM | Increased |
| RSL-3 + ThA | 8 µM | Further Increased |
| RSL-3 + ThA | 16 µM | Significantly Increased |
| ThA alone | 4, 8, 16 µM | No significant change |
Data adapted from Yong et al. (2024). Specific percentages were not provided in the abstract, but a dose-dependent increase in viability was reported.[1]
Table 2: Effect of Thonningianin A on Markers of Ferroptosis in PC-12 Cells
| Marker | RSL-3 Treatment | RSL-3 + ThA Treatment |
| Mitochondrial Impairment | Increased | Mitigated |
| Lipid Peroxides | Increased | Diminished |
| Intracellular Iron Levels | Increased | Diminished |
| Reactive Oxygen Species (ROS) | Increased | Diminished |
Data adapted from Yong et al. (2024).[1][2]
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of Thonningianin A as a ferroptosis inhibitor in Alzheimer's models.
Protocol 1: Induction of Ferroptosis in PC-12 Cells
-
Cell Culture: Culture PC-12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed PC-12 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of Thonningianin A (e.g., 4, 8, 16 µM) for 2 hours.
-
Induce ferroptosis by adding a final concentration of 20 µM RSL-3 (a GPX4 inhibitor) to the wells.
-
Include a positive control (RSL-3 alone) and a negative control (vehicle).
-
-
Incubation: Incubate the cells for 24 hours.
-
Assessment: Proceed with cell viability assays (e.g., MTT assay) or assays for ferroptosis markers.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in PBS.
-
MTT Addition: After the 24-hour treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells in a 6-well plate as described in Protocol 1.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Protocol 4: Assessment of Lipid Peroxidation (C11-BODIPY 581/591 Assay)
-
Cell Treatment: Treat cells in a 6-well plate as described in Protocol 1.
-
Probe Incubation: After treatment, incubate the cells with 5 µM C11-BODIPY 581/591 in PBS for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. The ratio of green to red fluorescence indicates the level of lipid peroxidation.
Protocol 5: Caenorhabditis elegans (C. elegans) Alzheimer's Model
-
Worm Strains: Utilize transgenic C. elegans strains that model Alzheimer's disease, such as those expressing amyloid-beta (e.g., CL4176) or Tau (e.g., BR5270).[1]
-
Treatment: Synchronize the worms and expose them to Thonningianin A mixed with their E. coli food source on NGM plates.
-
Paralysis Assay: Monitor the worms daily and score for paralysis. A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Food-Sensing Assay: Assess the worms' ability to move towards a food source as a measure of neurological function.
-
Antioxidative Capacity: Measure markers of oxidative stress in worm lysates.
Visualizations
.dot
Caption: Signaling pathway of Thonningianin A in ferroptosis inhibition.
.dot
References
Application Notes and Protocols for Inducing Autophagy in Microglial Cells with Thonningianin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thonningianin B is an ellagitannin flavonoid identified as a potent inducer of autophagy in microglial cells. Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and protein aggregates. In microglia, the resident immune cells of the central nervous system, enhancing autophagy can promote the clearance of pathological protein aggregates, such as those associated with neurodegenerative diseases, and modulate the neuroinflammatory response. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce and study autophagy in microglial cell cultures. The protocols and data presented are based on findings from related compounds, including Thonningianin A, which was identified in the same study and has a well-characterized mechanism.[1][2][3]
Data Presentation
While this compound has been identified as an autophagy enhancer, detailed quantitative data for its specific effects are not as extensively published as for its analog, Thonningianin A. The following tables summarize the known effects of Thonningianin A on autophagy induction in BV-2 microglial cells, which can be used as a starting point for experiments with this compound.
Table 1: Dose-Dependent Effect of Thonningianin A on LC3-II/LC3-I Ratio in BV-2 Microglial Cells
| Thonningianin A Concentration (µM) | LC3-II/LC3-I Ratio (Fold Change vs. Control) |
| 0 | 1.0 |
| 2.5 | ~1.5 |
| 5 | ~2.0 |
| 10 | ~2.5 |
| 20 | ~2.8 |
| Rapamycin (0.5 µM) | ~3.0 |
Data is estimated from graphical representations in Duan et al., 2022 and is intended for illustrative purposes. Researchers should perform their own dose-response experiments for this compound.
Table 2: Time-Dependent Effect of Thonningianin A (10 µM) on LC3-II/LC3-I Ratio in BV-2 Microglial Cells
| Incubation Time (hours) | LC3-II/LC3-I Ratio (Fold Change vs. 0h) |
| 0 | 1.0 |
| 6 | ~1.8 |
| 12 | ~2.2 |
| 24 | ~2.5 |
| 48 | ~2.0 |
Data is estimated from graphical representations in Duan et al., 2022 and is intended for illustrative purposes. Optimal incubation times for this compound should be determined experimentally.
Experimental Protocols
The following are detailed protocols for inducing and assessing autophagy in microglial cells using this compound. These protocols are adapted from methodologies used for Thonningianin A.[1][3]
Protocol 1: Induction of Autophagy in BV-2 Microglial Cells
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed BV-2 cells in 6-well or 12-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24 hours in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound Treatment: Prepare working solutions of this compound in complete DMEM from a stock solution. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 20 µM.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 0.5 µM Rapamycin).
-
Incubation: Incubate the cells for a desired period. For time-course experiments, a range of 6 to 48 hours is recommended. A 24-hour incubation is a common starting point.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for subsequent Western blot analysis.
Protocol 2: Assessment of Autophagy by Western Blotting for LC3 Conversion
Materials:
-
Cell lysates from Protocol 1
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.
Protocol 3: Visualization of Autophagosomes by GFP-LC3 Puncta Formation
Materials:
-
Primary microglial cells or BV-2 cells
-
Lentiviral or retroviral vector encoding GFP-LC3
-
Glass-bottom dishes or coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
DAPI (for nuclear staining)
-
Confocal microscope
Procedure:
-
Transduction: Transduce microglial cells with a GFP-LC3 viral vector. Select and expand the transduced cells.
-
Cell Seeding and Treatment: Seed the GFP-LC3 expressing cells on glass-bottom dishes or coverslips. Treat the cells with this compound as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells and stain with DAPI for 5 minutes to visualize the nuclei.
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Autophagosome formation is indicated by the formation of distinct GFP-LC3 puncta.
-
Analysis: Quantify the number of GFP-LC3 puncta per cell in multiple fields of view for each treatment condition. An increase in the average number of puncta per cell indicates autophagy induction.
Signaling Pathways and Visualizations
The induction of autophagy in microglial cells by the related compound Thonningianin A has been shown to involve the activation of the AMPK/ULK1 and Raf/MEK/ERK signaling pathways.[1] It is hypothesized that this compound may act through a similar mechanism.
References
- 1. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Thonningianin B as a Research Tool for Neurodegenerative Diseases: Application Notes and Protocols
Disclaimer: As of December 2025, publicly available research on Thonningianin B (TB) in the context of neurodegenerative diseases is limited. However, its closely related compound, Thonningianin A (TA), has been identified alongside TB as a potent autophagy enhancer from Penthorum chinense Pursh[1][2][3]. Extensive research has been conducted on TA, elucidating its mechanisms of action and therapeutic potential in models of Alzheimer's disease. This document provides detailed application notes and protocols based on the research available for Thonningianin A, which can serve as a valuable starting point and guide for researchers investigating the neuroprotective effects of this compound.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Key pathological hallmarks include the aggregation of misfolded proteins, neuroinflammation, oxidative stress, and neuronal cell death. Thonningianin A and B are ellagitannins that have been identified as promising therapeutic candidates due to their ability to modulate cellular pathways critically involved in neurodegeneration[1][2][3].
Thonningianin A has been shown to exert its neuroprotective effects through multiple mechanisms, including the induction of autophagy to clear pathogenic protein aggregates, inhibition of neuroinflammation, and suppression of ferroptosis, a form of iron-dependent cell death[1][4]. These application notes provide an overview of the research on Thonningianin A and detailed protocols to facilitate the investigation of this compound as a research tool in neurodegenerative diseases.
Mechanisms of Action
Thonningianin A has been demonstrated to modulate several key signaling pathways implicated in neurodegeneration:
-
Autophagy Induction: TA enhances the clearance of cellular waste and aggregated proteins by activating autophagy. This process is mediated through the activation of the AMPK/ULK1 and Raf/MEK/ERK signaling pathways[1][2]. Autophagy induction by TA has been shown to promote the degradation of the NLRP3 inflammasome, a key mediator of neuroinflammation[1][2].
-
Inhibition of Ferroptosis: TA has been identified as a novel inhibitor of ferroptosis, a form of regulated cell death implicated in Alzheimer's disease[4][5]. It achieves this by activating Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway, through the AMPK/Nrf2 signaling cascade[4].
-
Antioxidant Activity: Both Thonningianin A and B have been noted for their antioxidant properties, which can help mitigate the oxidative stress that is a common feature of neurodegenerative diseases[6].
Data Presentation: Quantitative Effects of Thonningianin A
The following tables summarize the quantitative data from studies on Thonningianin A, providing a reference for designing experiments with this compound.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Effects of Thonningianin A
| Parameter | Cell Line | Model | Concentration of TA | Effect | Reference |
| Autophagy Induction | BV-2 microglia | - | 10, 20, 40 µM | Dose-dependent increase in LC3-II/LC3-I ratio | [1] |
| NLRP3 Inflammasome Degradation | Aβ(1-42)-induced BV-2 microglia | Alzheimer's Disease | 10, 20, 40 µM | Promoted autophagic degradation of NLRP3 | [1][2] |
| Neuronal Protection | Primary hippocampal neurons | Conditioned medium from Aβ-treated microglia | 10, 20, 40 µM | Ameliorated neuronal damage | [1] |
| Ferroptosis Inhibition | RSL-3-induced PC-12 cells | Ferroptosis | 4, 8, 16 µM | Augmented cellular viability | [4][5] |
| GPX4 Activation | RSL-3-induced PC-12 cells | Ferroptosis | 4, 8, 16 µM | Restored GPX4 activity | [4] |
Table 2: In Vivo Effects of Thonningianin A
| Organism | Model | Treatment | Outcome | Reference |
| C. elegans | Alzheimer's Disease (Aβ expression) | Thonningianin A | Improved behavioral symptoms, induced autophagy | [1][2] |
| APP/PS1 Mice | Alzheimer's Disease | Thonningianin A | Improved cognitive function, ameliorated Aβ pathology, inhibited NLRP3 inflammasome | [1][2] |
| C. elegans | Alzheimer's Disease (Amyloid-β and Tau transgenic) | Thonningianin A | Delayed paralysis, ameliorated food-sensing deficits | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound, based on methodologies used for Thonningianin A.
Autophagy Induction Assay in Microglial Cells
This protocol is designed to assess the ability of this compound to induce autophagy in BV-2 microglial cells by measuring the conversion of LC3-I to LC3-II via Western blotting.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Lysis buffer (RIPA buffer)
-
Proteinase inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-β-actin
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle (DMSO) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (1:1000) and β-actin (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for LC3-II and LC3-I. Calculate the LC3-II/LC3-I ratio to determine the extent of autophagy induction. β-actin is used as a loading control.
Assessment of Neuroprotection in a Co-culture Model
This protocol assesses the neuroprotective effects of this compound on primary neurons exposed to conditioned medium from amyloid-β-stimulated microglia.
Materials:
-
Primary microglia and primary hippocampal neurons
-
Neurobasal medium and B27 supplement
-
This compound
-
Amyloid-β (1-42) oligomers
-
Hoechst 33342 and Propidium Iodide (PI) staining solution
-
Fluorescence microscope
Procedure:
-
Prepare Conditioned Medium:
-
Culture primary microglia and treat them with Aβ(1-42) (5 µM) in the presence or absence of this compound (e.g., 10, 20, 40 µM) for 24 hours.
-
Collect the culture supernatant (conditioned medium) and centrifuge to remove cell debris.
-
-
Treat Primary Neurons:
-
Culture primary hippocampal neurons.
-
Replace the neuron culture medium with the collected conditioned medium and incubate for 24 hours.
-
-
Assess Neuronal Viability:
-
Stain the neurons with Hoechst 33342 and PI solution for 15 minutes.
-
Capture fluorescence images using a fluorescence microscope. Hoechst 33342 stains the nuclei of all cells (blue), while PI stains the nuclei of dead cells (red).
-
-
Analysis: Quantify the number of blue and red nuclei to determine the percentage of dead cells. A decrease in the PI/Hoechst ratio in the this compound-treated group indicates neuroprotection.
Ferroptosis Inhibition Assay
This protocol evaluates the ability of this compound to inhibit ferroptosis induced by RSL-3 in PC-12 cells.
Materials:
-
PC-12 cells
-
RSL-3 (a ferroptosis inducer)
-
This compound
-
Cell viability assay kit (e.g., MTT or CCK-8)
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed PC-12 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound (e.g., 4, 8, 16 µM) for 2 hours.
-
Induce ferroptosis by adding RSL-3 (e.g., 0.5 µM) and incubate for another 24 hours.
-
-
Cell Viability Assessment:
-
Measure cell viability using an MTT or CCK-8 assay according to the manufacturer's instructions. An increase in viability in the this compound treated groups indicates protection against ferroptosis.
-
-
Lipid Peroxidation Measurement:
-
Treat cells as in step 1 in a suitable plate for flow cytometry.
-
Stain the cells with C11-BODIPY 581/591.
-
Analyze the cells by flow cytometry. A shift in the fluorescence emission from red to green indicates lipid peroxidation. A reduction in the green fluorescence in this compound-treated cells suggests inhibition of lipid peroxidation.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by Thonningianin A and a general experimental workflow for testing this compound.
References
- 1. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel ferroptosis inhibitor, Thonningianin A, improves Alzheimer's disease by activating GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel ferroptosis inhibitor, Thonningianin A, improves Alzheimer's disease by activating GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: In Vivo Experimental Design for Thonningianin B in C. elegans Models
Application Notes and Protocols for Studying NLRP3 Inflammasome Degradation Using Thonningianin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide range of danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[1][3] Thonningianin B (TB), an ellagitannin flavonoid, has been identified as an autophagy enhancer, suggesting its potential in promoting the degradation of the NLRP3 inflammasome.[4][5] These application notes provide a comprehensive guide to utilizing this compound and its more potent analog, Thonningianin A (TA), for studying the autophagic degradation of the NLRP3 inflammasome. The detailed mechanistic data and protocols provided are primarily based on studies of Thonningianin A, which has been more extensively characterized in the literature.[4][5]
Data Presentation
Table 1: Effect of Thonningianin A on NLRP3 Inflammasome Components in Aβ(1-42)-induced Microglial Cells
| Treatment | NLRP3 Protein Level | ASC Protein Level | Cleaved Caspase-1 (p20) Level | IL-1β Secretion |
| Control | Baseline | Baseline | Baseline | Baseline |
| Aβ(1-42) | Increased | Increased | Increased | Increased |
| Aβ(1-42) + TA (10 µM) | Decreased | Decreased | Decreased | Decreased |
Data is qualitative, based on Western blot analysis from Zhou et al. (2022).[4][5]
Table 2: Effect of Thonningianin A on Autophagy Markers in Microglial Cells
| Treatment | LC3-II/LC3-I Ratio | p-AMPK/AMPK Ratio | p-ULK1 (Ser555)/ULK1 Ratio | p-ERK/ERK Ratio |
| Control | Baseline | Baseline | Baseline | Baseline |
| TA (2.5 µM) | Increased | Increased | Increased | Increased |
| TA (5 µM) | Further Increased | Further Increased | Further Increased | Further Increased |
| TA (10 µM) | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased |
Data is qualitative, based on Western blot analysis from Zhou et al. (2022).[4][5][6]
Signaling Pathways and Mechanisms
Thonningianin A and B are proposed to induce the autophagic degradation of the NLRP3 inflammasome through the activation of the AMPK/ULK1 and Raf/MEK/ERK signaling pathways.[4][5][6]
References
- 1. The Pathogenic Role of NLRP3 Inflammasome Activation in Inflammatory Bowel Diseases of Both Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Non-canonical MEK/ERK Signaling Pathway Regulates Autophagy via Regulating Beclin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK-ERK/CARM1 Signaling Pathways Affect Autophagy of Hepatic Cells in Samples of Liver Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating GPX4 Activation with Thonningianin A as a Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases and cancer. Glutathione (B108866) Peroxidase 4 (GPX4) is the master regulator of ferroptosis, functioning to reduce lipid hydroperoxides to non-toxic lipid alcohols.[1][2] Consequently, the activation of GPX4 presents a promising therapeutic strategy for diseases associated with ferroptosis.
Recent studies have identified Thonningianin A , a natural polyphenol, as a potent activator of GPX4.[3][4][5] It has been shown to inhibit ferroptosis by directly binding to GPX4 and upregulating the AMPK/Nrf2/GPX4 signaling pathway.[3][4][5] This document provides detailed application notes and protocols for researchers investigating the activation of GPX4 using Thonningianin A as a molecular probe.
Note on Thonningianin B: Current scientific literature predominantly identifies Thonningianin A as the active compound responsible for GPX4 activation. The information presented herein is based on the available data for Thonningianin A.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of Thonningianin A in cellular models.
Table 1: Effect of Thonningianin A on Cell Viability in Ferroptosis-Inducing Conditions
| Cell Line | Ferroptosis Inducer | Thonningianin A Concentration (µM) | % Increase in Cell Viability | Reference |
| PC-12 | RSL-3 (0.5 µM) | 1.25 | ~20% | [3][5] |
| PC-12 | RSL-3 (0.5 µM) | 2.5 | ~45% | [3][5] |
| PC-12 | RSL-3 (0.5 µM) | 5 | ~65% | [3][5] |
| SH-SY5Y | Erastin (20 µM) | 5 | ~30% | [3] |
| SH-SY5Y | Erastin (20 µM) | 10 | ~50% | [3] |
| SH-SY5Y | Erastin (20 µM) | 20 | ~70% | [3] |
Table 2: Effect of Thonningianin A on GPX4 Protein Expression
| Cell Line | Treatment | Thonningianin A Concentration (µM) | Fold Increase in GPX4 Expression | Reference |
| PC-12 | Thonningianin A alone | 5 | ~1.5 | [3] |
| PC-12 | Thonningianin A alone | 10 | ~2.0 | [3] |
| PC-12 | Thonningianin A alone | 20 | ~2.5 | [3] |
| PC-12 | RSL-3 (0.5 µM) + Thonningianin A | 20 | ~2.0 (relative to RSL-3 alone) | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Thonningianin A and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of Thonningianin A in GPX4 activation and ferroptosis inhibition.
Caption: General experimental workflow for investigating Thonningianin A's effect on GPX4.
Experimental Protocols
GPX4 Enzyme Activity Assay
This protocol is adapted from commercially available kits and published methods.[3][6]
Principle: GPX4 activity is measured indirectly through a coupled reaction with glutathione reductase (GR). GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide), converting reduced glutathione (GSH) to oxidized glutathione (GSSG). GR then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm, which is proportional to GPX4 activity.
Materials:
-
Purified recombinant GPX4
-
Thonningianin A
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM EDTA)
-
NADPH
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH)
-
GPX4 substrate (e.g., Cumene Hydroperoxide or Phosphatidylcholine Hydroperoxide)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADPH (final concentration ~0.2 mM), GSH (final concentration ~2 mM), and GR (final concentration ~1-2 units/mL).
-
Add purified GPX4 to the wells of the 96-well plate.
-
Add varying concentrations of Thonningianin A or vehicle control to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for potential binding and activation.
-
Initiate the reaction by adding the GPX4 substrate.
-
Immediately measure the absorbance at 340 nm every minute for 10-20 minutes.
-
Calculate the rate of NADPH consumption (decrease in A340 per minute).
-
Compare the rates in the presence of Thonningianin A to the vehicle control to determine the fold activation.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
PC-12 or SH-SY5Y cells
-
Complete growth medium
-
Thonningianin A
-
Ferroptosis inducer (RSL-3 or Erastin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Thonningianin A with or without a ferroptosis inducer (e.g., 0.5 µM RSL-3 or 20 µM Erastin). Include appropriate vehicle controls.
-
Incubate for the desired time period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for GPX4 Expression
Principle: Western blotting is used to detect the specific protein (GPX4) in a complex mixture of proteins extracted from cells. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Logical Framework for Investigation
The following diagram outlines the logical progression of experiments to validate Thonningianin A as a GPX4 activator.
Caption: Logical framework for validating Thonningianin A as a GPX4 activator probe.
References
- 1. A natural polyphenol activates and enhances GPX4 to mitigate amyloid-β induced ferroptosis in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel ferroptosis inhibitor, Thonningianin A, improves Alzheimer's disease by activating GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel ferroptosis inhibitor, Thonningianin A, improves Alzheimer's disease by activating GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking Simulation of Thonningianin B with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thonningianin B is a natural ellagitannin found in the African medicinal herb Thonningia sanguinea. Like other ellagitannins, it is recognized for its potent antioxidant properties[1]. Its structural analog, Thonningianin A, has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects, suggesting that this compound may possess similar therapeutic potential. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. This information is invaluable in drug discovery for identifying and optimizing potential drug candidates.
These application notes provide a comprehensive protocol for the molecular docking simulation of this compound against key protein targets implicated in inflammation and cancer. The outlined procedures are intended to guide researchers in performing in silico analysis to investigate the potential mechanisms of action of this compound.
Predicted Target Proteins for this compound
Based on the known anti-inflammatory and anticancer activities of the closely related compound Thonningianin A and other ellagitannins, a panel of potential protein targets has been selected for molecular docking studies with this compound. These proteins are key players in inflammatory and oncogenic signaling pathways.
Table 1: Selected Target Proteins and their PDB IDs
| Pathway | Target Protein | PDB ID | Organism |
| Inflammation | Nuclear Factor-kappa B (NF-κB p65) | 1VKX[2] | Mus musculus |
| Cyclooxygenase-2 (COX-2) | 3LN1[3] | Mus musculus | |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5[4][5] | Homo sapiens | |
| Cancer (Apoptosis) | B-cell lymphoma 2 (Bcl-2) | 6O0K[6] | Homo sapiens |
| Caspase-3 | 5I9B[7] | Homo sapiens | |
| Cancer (Signaling) | Phosphoinositide 3-kinase (PI3K) | 4JSV[8][9][10] | Homo sapiens |
| Protein kinase B (Akt) | 4JSV[8][9][10] | Homo sapiens | |
| Mammalian Target of Rapamycin (mTOR) | 4JSV[8][9][10] | Homo sapiens |
Molecular Docking Protocol
This protocol details the steps for performing a molecular docking simulation using AutoDock Vina, a widely used open-source program. The workflow involves the preparation of the this compound ligand and the target proteins, the docking simulation itself, and the subsequent analysis of the results.
Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 10252157). Download the structure in SDF format.
-
File Format Conversion: Use a molecular visualization tool such as PyMOL or Open Babel to convert the SDF file to PDB format.
-
Ligand Preparation using AutoDockTools (ADT):
-
Open the this compound PDB file in ADT.
-
Add polar hydrogens to the ligand.
-
Compute Gasteiger charges.
-
Merge non-polar hydrogens.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format.
-
Protein Preparation
-
Obtain Protein Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB) using the IDs listed in Table 1.
-
Protein Preparation using AutoDockTools (ADT):
-
Open the PDB file of the target protein in ADT.
-
Remove water molecules and any co-crystallized ligands or ions from the protein structure.
-
Add polar hydrogens to the protein.
-
Compute Kollman charges.
-
Save the prepared protein in PDBQT format.
-
Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space in the target protein where the docking simulation will be performed. If the binding site is known from experimental data (e.g., the active site where a co-crystallized ligand was bound), the grid box should be centered on this site.
-
Set Grid Box Dimensions: In ADT, open the prepared protein and ligand PDBQT files.
-
Center the Grid: Center the grid box on the active site of the protein.
-
Adjust Box Size: Ensure the grid box is large enough to accommodate the entire this compound molecule in various possible conformations.
-
Save Grid Parameters: Save the grid box parameters (center coordinates and dimensions) to a configuration file.
Docking Simulation with AutoDock Vina
-
Prepare Configuration File: Create a text file (e.g., config.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
This will generate an output PDBQT file containing the predicted binding poses of this compound and a log file with the binding affinity scores.
Data Presentation and Analysis
The results of the molecular docking simulation should be analyzed to determine the binding affinity and interaction patterns of this compound with each target protein.
Quantitative Data Summary
The binding affinity, inhibition constant (Ki), and root-mean-square deviation (RMSD) for the top-ranked binding pose of this compound with each target protein should be summarized in a table for easy comparison. Lower binding energy values indicate a stronger binding affinity.
Table 2: Predicted Binding Affinities of this compound with Target Proteins
| Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | RMSD (Å) |
| NF-κB p65 | [Example Value: -9.8] | [Example Value: 0.15] | [Example Value: 1.2] |
| COX-2 | [Example Value: -10.2] | [Example Value: 0.08] | [Example Value: 0.9] |
| TNF-α | [Example Value: -8.9] | [Example Value: 0.52] | [Example Value: 1.5] |
| Bcl-2 | [Example Value: -11.5] | [Example Value: 0.01] | [Example Value: 0.7] |
| Caspase-3 | [Example Value: -9.2] | [Example Value: 0.35] | [Example Value: 1.8] |
| PI3K | [Example Value: -10.8] | [Example Value: 0.04] | [Example Value: 1.1] |
| Akt | [Example Value: -9.5] | [Example Value: 0.25] | [Example Value: 1.4] |
| mTOR | [Example Value: -11.1] | [Example Value: 0.02] | [Example Value: 0.8] |
| (Note: The values in this table are placeholders and should be replaced with the actual results from the docking simulation.) |
Interaction Analysis
The binding poses of this compound within the active sites of the target proteins should be visualized using software like PyMOL or Discovery Studio. The analysis should focus on identifying key intermolecular interactions, such as:
-
Hydrogen bonds: Identify the amino acid residues involved in hydrogen bonding with the hydroxyl groups of this compound.
-
Hydrophobic interactions: Analyze the interactions between the aromatic rings of this compound and the non-polar residues of the protein.
-
Pi-pi stacking: Look for stacking interactions between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, and tryptophan.
Visualizations
Experimental Workflow
Caption: Molecular docking workflow for this compound.
Potential Anti-inflammatory Signaling Pathway Inhibition
Caption: Potential inhibition of inflammatory pathways.
Potential Anticancer Signaling Pathway Modulation
Caption: Potential modulation of anticancer pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. 2AZ5: Crystal Structure of TNF-alpha with a small molecule inhibitor [ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. 4JSV: mTOR kinase structure, mechanism and regulation [ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. wwPDB: pdb_00004jsv [wwpdb.org]
Troubleshooting & Optimization
Technical Support Center: Thonningianin B Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction yield of Thonningianin B from its primary source, Thonningia sanguinea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a type of ellagitannin, a class of hydrolyzable tannins.[1] It is primarily isolated from the African medicinal herb Thonningia sanguinea, a parasitic plant used in traditional medicine.[1][2][3] this compound and its related compound, Thonningianin A, are known for their strong antioxidant properties.[1]
Q2: What are the conventional methods for extracting this compound?
Traditional methods for extracting phenolic compounds like this compound include maceration and Soxhlet extraction.[4][5]
-
Maceration: This simple technique involves soaking the plant material in a solvent for a specific period, with or without agitation.[4][5] It is often performed at room temperature, which can be advantageous for heat-sensitive compounds.[4][6] However, it can be time-consuming and may result in lower yields compared to other methods.[4][6]
-
Soxhlet Extraction: This method uses a specialized apparatus to continuously wash the plant material with a heated solvent.[4][7] It is generally more efficient than maceration, but the prolonged exposure to high temperatures can potentially degrade thermolabile compounds.[4][6]
Q3: What are the modern, more advanced methods for this compound extraction?
Modern techniques that can enhance extraction efficiency and reduce extraction time include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[2][8][9][10]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer of the target compounds.[5][9][11] UAE is known for being a time-saving and efficient method.[12]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the moisture within the plant material. This creates localized pressure that ruptures the plant cells, releasing the bioactive compounds into the solvent.[9][10][13] MAE is recognized for its high efficiency and significantly shorter extraction times.[2][8][14]
Q4: Which solvent is best for extracting this compound?
The choice of solvent is critical for optimizing the extraction of phenolic compounds. Generally, polar solvents are used for extracting tannins.[15]
-
Methanol (B129727) and Ethanol (B145695): Aqueous solutions of methanol and ethanol are commonly used and have been shown to be effective for extracting phenolic compounds.[15][16] For instance, a study on the purification of this compound used a methanol extract as the starting material.[2][4]
-
Acetone (B3395972): Aqueous acetone is also a highly effective solvent for extracting tannins.[17][18]
-
Water: Hot water extraction can also be employed, particularly in industrial settings for tannin extraction.[19]
The optimal solvent system often involves a mixture of an organic solvent with water, as this can enhance the polarity and improve extraction efficiency.[16]
Q5: Can this compound degrade during extraction?
Yes, ellagitannins like this compound can be susceptible to degradation under certain conditions.
-
Temperature: High temperatures used in methods like Soxhlet extraction or prolonged heating during solvent evaporation can lead to the degradation of phenolic compounds.[4][6]
-
pH: The stability of tannins can be influenced by the pH of the extraction solvent.
-
Oxidation: Ellagitannins can undergo oxidation, which may be initiated by enzymes released from the plant material or by exposure to air and light.[20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Improper Solvent Selection: The solvent may not have the appropriate polarity to effectively solubilize this compound.[21] | - Test a range of solvents with varying polarities (e.g., different concentrations of aqueous methanol, ethanol, or acetone).[15][16] - A mixture of an organic solvent and water is often more effective than a pure solvent.[16] |
| Suboptimal Extraction Parameters: Extraction time, temperature, or solid-to-liquid ratio may not be optimized.[21] | - Time: For maceration, ensure sufficient extraction time. For UAE and MAE, optimize the duration to maximize yield without causing degradation.[9][16] - Temperature: For heat-assisted methods, find the optimal temperature that increases solubility and diffusion without degrading this compound.[1][16] - Solid-to-Liquid Ratio: A higher ratio can increase the concentration gradient and improve extraction, but too much solvent can make downstream processing difficult.[19] | |
| Inadequate Particle Size Reduction: Large particle sizes of the plant material can limit solvent penetration. | - Grind the dried Thonningia sanguinea to a fine powder to increase the surface area available for extraction.[21] | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. | - Perform a preliminary defatting step with a non-polar solvent (e.g., petroleum ether or hexane) to remove lipids if they are a major contaminant.[4] - After initial extraction, consider a liquid-liquid partitioning step with solvents of varying polarity to separate compounds based on their solubility. |
| Complex Plant Matrix: The raw plant material naturally contains numerous other compounds. | - Employ chromatographic techniques for purification after the initial extraction. Centrifugal Partition Chromatography (CPC) has been shown to be effective for isolating this compound.[2][4] Solid-Phase Extraction (SPE) can also be used for sample clean-up.[22] | |
| Suspected Compound Degradation | High Temperature: Prolonged exposure to high temperatures during extraction or solvent evaporation can break down ellagitannins.[4][6] | - Use non-thermal or low-temperature extraction methods like maceration at room temperature or optimized UAE. - If using MAE or Soxhlet, carefully control the temperature and minimize the extraction time. - Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low. |
| Oxidation: Exposure to oxygen and light can lead to oxidative degradation.[20] | - Conduct the extraction and subsequent processing steps in a dark environment or using amber glassware. - Consider adding antioxidants to the extraction solvent, although this may complicate purification. - Work under an inert atmosphere (e.g., nitrogen) if possible. | |
| Enzymatic Degradation: Endogenous plant enzymes released during grinding can degrade tannins.[23] | - Blanching the plant material with steam or hot solvent before extraction can denature these enzymes. - Store the ground plant material in a freezer to minimize enzymatic activity. |
Data on Extraction of Phenolic Compounds and Tannins
The following tables summarize quantitative data from studies on the extraction of phenolic compounds and tannins from various plant sources. While not specific to this compound, this data provides a useful starting point for method selection and optimization.
Table 1: Comparison of Extraction Methods for Total Phenolic Content (TPC)
| Plant Material | Extraction Method | Solvent | TPC (mg GAE/g DW*) | Reference |
| Spices (Cinnamon, Cumin, Saffron) | Microwave-Assisted Extraction (MAE) | Not specified | 4-6 times higher than UAE | [2] |
| Spices (Cinnamon, Cumin, Saffron) | Ultrasound-Assisted Extraction (UAE) | Not specified | Lower than MAE | [2] |
| Pea (Pisum sativum L.) | Soxhlet | Not specified | Highest phenolic acid content | [24] |
| Pea (Pisum sativum L.) | Maceration | Not specified | Highest flavonoid and tannin content | [24] |
| Pea (Pisum sativum L.) | Ultrasound-Assisted Extraction (UAE) | Not specified | Superior overall antioxidant activity | [24] |
*mg Gallic Acid Equivalents per gram of Dry Weight.
Table 2: Optimization of Extraction Parameters for Phenolic Compounds
| Plant Material | Method | Parameter Optimized | Optimal Condition | Result | Reference |
| White Horehound | Maceration | Solvent Concentration | 60% aqueous methanol | 293 mg GAE/g | [16] |
| White Horehound | Maceration | Temperature | 25°C | 293 mg GAE/g | [16] |
| White Horehound | Maceration | Time | 180 min | 293 mg GAE/g | [16] |
| Agrimonia eupatoria L. | Not specified | Solvent Concentration | 34-46% acetone | Maximized antioxidant activity | [25] |
| Agrimonia eupatoria L. | Not specified | Solid-to-Liquid Ratio | 95-100:1 | Maximized antioxidant activity | [25] |
| Agrimonia eupatoria L. | Not specified | Time | 32-45 min | Maximized antioxidant activity | [25] |
| Camellia oleifera Fruit Hull | MAE | Solid-to-Liquid Ratio | 15.33:1 (mL/g) | Optimized polyphenol yield | [26] |
| Camellia oleifera Fruit Hull | MAE | Time | 35 min | Optimized polyphenol yield | [26] |
| Camellia oleifera Fruit Hull | MAE | Temperature | 76°C | Optimized polyphenol yield | [26] |
| Justicia spicigera Leaves | UAE | Time | 2 min | 37.51 mg GAE/g | [12] |
| Justicia spicigera Leaves | UAE | Pulse Cycle | 0.7 s | 37.51 mg GAE/g | [12] |
| Justicia spicigera Leaves | UAE | Sonication Amplitude | 55% | 37.51 mg GAE/g | [12] |
Experimental Protocols
Protocol 1: General Maceration Protocol for this compound Extraction
-
Preparation of Plant Material:
-
Obtain the subaerial parts of Thonningia sanguinea.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
Optional: Perform a defatting step by sonicating the powder with petroleum ether (e.g., 4 x 30 mL for 5 minutes each), then dry the residue.[4]
-
-
Extraction:
-
Weigh the powdered plant material and place it in a suitable container (e.g., an Erlenmeyer flask).
-
Add the chosen solvent (e.g., 80% aqueous methanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Seal the container and place it on an orbital shaker for continuous agitation.
-
Macerate for a predetermined period (e.g., 24-72 hours) at room temperature.
-
-
Filtration and Concentration:
-
Separate the extract from the solid residue by filtration through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of fresh solvent and combine the filtrates.
-
Concentrate the extract using a rotary evaporator at a low temperature (e.g., < 40°C) to obtain the crude extract.
-
Protocol 2: General Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation:
-
Prepare the dried, powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place a known amount of the powdered material into an extraction vessel.
-
Add the selected solvent at an optimized solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Set the extraction parameters: time (e.g., 10-60 minutes), temperature (e.g., 25-50°C), and ultrasound frequency/power.
-
Begin sonication.
-
-
Recovery:
-
After the extraction is complete, filter the mixture to separate the extract.
-
Concentrate the extract using a rotary evaporator.
-
Protocol 3: General Microwave-Assisted Extraction (MAE) Protocol
-
Preparation:
-
Prepare the dried, powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place the powdered material and the chosen solvent into a specialized microwave extraction vessel.
-
Seal the vessel (for a closed-vessel system).
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 100-800 W), temperature (e.g., 50-100°C), and time (e.g., 5-30 minutes).
-
Start the extraction program.
-
-
Recovery:
-
Allow the vessel to cool to a safe temperature.
-
Open the vessel and filter the contents.
-
Concentrate the filtrate using a rotary evaporator.
-
Visualizations
Caption: General experimental workflow for the extraction of this compound.
Caption: Troubleshooting workflow for low this compound extraction yield.
References
- 1. Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark [mdpi.com]
- 2. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. umpir.ump.edu.my [umpir.ump.edu.my]
- 12. Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques [jove.com]
- 15. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves [scirp.org]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Extration of tannins | PDF [slideshare.net]
- 19. JRM | Free Full-Text | A Review on Sources, Extractions and Analysis Methods of a Sustainable Biomaterial: Tannins [techscience.com]
- 20. Identification of Unstable Ellagitannin Metabolites in the Leaves of Quercus dentata by Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography | MDPI [mdpi.com]
- 23. The complete biodegradation pathway of ellagitannins by Aspergillus niger in solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. joasdjournal.org [joasdjournal.org]
- 25. Optimisation of Phenolic Compound Extraction from Agrimonia eupatoria L. Using Response Surface Methodology for Enhanced Yield of Different Phenolics and Maximised Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Microwave-Assisted Extraction of Polyphenols from Camellia oleifera Fruit Hull - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Thonningianin B instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thonningianin B. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on its instability in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: this compound, an ellagitannin, is known to be unstable in aqueous solutions, particularly under neutral to basic conditions. The loss of activity is likely due to chemical degradation. Several factors can accelerate this degradation, including pH, temperature, and exposure to light and oxygen.
Q2: What is the optimal pH for dissolving and storing this compound in an aqueous solution?
A2: To minimize degradation, this compound should be prepared and stored in acidic conditions. As a general guideline for ellagitannins, a pH below 6 is recommended to slow down hydrolysis.[1] For experimental purposes, it is advisable to prepare fresh solutions in a suitable acidic buffer immediately before use.
Q3: I am observing a color change in my this compound solution. Is this an indication of degradation?
A3: Yes, a color change in your this compound solution can be an indicator of degradation. Ellagitannins can undergo oxidation and other chemical transformations that result in the formation of colored byproducts. If you observe a noticeable change in the color of your solution, it is recommended to prepare a fresh stock.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, stock solutions of this compound should be stored at low temperatures and protected from light. A commercial supplier recommends storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.
Q5: Can I use common laboratory buffers like PBS (pH 7.4) to prepare my this compound working solutions?
A5: Preparing working solutions of this compound in neutral or alkaline buffers like PBS (pH 7.4) is not recommended for long-term experiments, as these conditions can significantly accelerate its degradation.[1] If your experimental design requires a physiological pH, it is crucial to prepare the solution immediately before application to the cells or tissues to minimize the extent of degradation.
Q6: What are the primary degradation products of this compound?
A6: The primary degradation pathway for ellagitannins like this compound in aqueous solutions is hydrolysis. This process breaks down the complex structure into smaller, more stable molecules such as ellagic acid and gallic acid.[1] The formation of these byproducts can be monitored using analytical techniques like HPLC.
Quantitative Data Summary
The following table summarizes the key stability recommendations for this compound based on information for ellagitannins and supplier data.
| Parameter | Recommendation | Rationale |
| pH of Aqueous Solution | Acidic (pH < 6) | Minimizes hydrolysis, a major degradation pathway for ellagitannins.[1] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Low temperatures significantly slow down the rate of chemical degradation. |
| Light Exposure | Store in the dark | Protects the compound from photodegradation. |
| Oxygen Exposure | Minimize exposure to air | Reduces the risk of oxidation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
This protocol outlines a method to assess the stability of this compound in different aqueous buffers using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Buffers of different pH values (e.g., citrate (B86180) buffer pH 4.0, phosphate (B84403) buffer pH 6.0, phosphate-buffered saline pH 7.4)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 100 µM in each of the selected aqueous buffers.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to obtain the initial peak area of this compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot from each buffer solution into the HPLC system.
-
Monitor the decrease in the peak area of this compound and the appearance of degradation product peaks (e.g., ellagic acid, gallic acid) over time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Monitoring Autophagy Induction by this compound
This protocol describes a method to assess the induction of autophagy in a cell-based assay using Western blotting for the autophagy marker LC3-II.
Materials:
-
Cell line of interest (e.g., BV-2 microglia)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-LC3B, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare fresh working solutions of this compound in the appropriate cell culture medium immediately before use.
-
Treat the cells with different concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities and calculate the LC3-II/β-actin ratio to assess the level of autophagy induction.
Visualizations
Caption: Factors contributing to the degradation of this compound in aqueous solutions.
Caption: Proposed signaling pathways for this compound-induced autophagy.
References
Improving the purity of Thonningianin B during chromatographic separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Thonningianin B during chromatographic separation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
Question: Why am I observing poor resolution and co-elution of this compound with other compounds?
Answer: Poor resolution is a common challenge, especially when dealing with complex plant extracts containing structurally similar compounds. Several factors could be contributing to this issue.
-
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and a loss of resolution. Ensure your column is performing optimally by running a standard mixture.
-
System Suitability: Verify that your chromatography system is functioning correctly. Leaks, pump issues, or problems with the detector can all affect separation.
-
-
Optimization Strategies:
-
Mobile Phase Composition: The choice and composition of your mobile phase are critical. For reverse-phase HPLC, acetonitrile (B52724) often provides better separation efficiency for flavonoids and tannins compared to methanol (B129727).[1][2] Experiment with different gradient slopes to improve the separation of closely eluting peaks.
-
Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the stationary phase, potentially improving the resolution of critical pairs.[1]
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially better resolution.[1][2] However, excessive heat can be detrimental, so it's best to evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C).[1]
-
Question: My this compound peak is tailing. What are the causes and how can I fix it?
Answer: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent problem when analyzing phenolic compounds like this compound.[3][4] This can negatively impact resolution and quantification.
-
Primary Causes and Solutions:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with the hydroxyl groups of this compound, causing tailing.[3][4]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute your sample.[1]
-
-
Column Contamination: Buildup of contaminants from previous injections can create active sites that lead to tailing.
-
Solution: Flush the column with a strong solvent according to the manufacturer's guidelines.[1]
-
-
Question: I am observing inconsistent retention times for this compound. What could be the problem?
Answer: Fluctuating retention times can compromise the reliability and reproducibility of your purification method.
-
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each run.
-
Solution: Increase the column equilibration time between injections.[1]
-
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of volatile organic solvents or inconsistent preparation can lead to shifts in retention time.
-
Solution: Ensure consistent and fresh preparation of the mobile phase and keep solvent reservoirs covered.
-
-
Temperature Fluctuations: If a column oven is not used, changes in the ambient temperature can affect retention times.[1]
-
Solution: Use a column oven to maintain a constant temperature.
-
-
HPLC Pump Issues: Problems with the pump, such as leaks or faulty check valves, can cause an inconsistent flow rate.
-
Solution: Perform regular maintenance on your HPLC pump.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable stationary phase for the purification of this compound?
A1: For reverse-phase HPLC, a C18 column is a common and effective choice for the separation of polyphenols like this compound.[5] Modern, end-capped columns are recommended to minimize secondary interactions with residual silanol groups.[4] For column chromatography, Sephadex LH-20 is a good option for separating tannins and other polyphenols.[6][7]
Q2: How does the pH of the mobile phase affect the separation of this compound?
A2: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound.[8][9] Since this compound is a phenolic compound, it is weakly acidic. Using a mobile phase with a low pH (e.g., around 2.5-3.5) will keep the molecule in its neutral form, leading to better retention and sharper peaks in reverse-phase chromatography.[3][4]
Q3: Can I use normal-phase chromatography for this compound purification?
A3: Yes, normal-phase chromatography can be used. In fact, a successful purification of this compound has been reported using centrifugal partition chromatography (a form of liquid-liquid chromatography) in a normal-phase mode.[10] For traditional normal-phase HPLC, a silica or diol stationary phase could be employed with a non-polar mobile phase.[11]
Q4: What detection wavelength should I use for this compound?
A4: Based on HPLC analysis of related compounds and general knowledge of tannins, a detection wavelength of 280 nm is appropriate for monitoring the purification of this compound.[10][12]
Quantitative Data Summary
The following table summarizes the reported purity of this compound achieved with a specific chromatographic method.
| Chromatographic Method | Stationary/Solvent System | Purity Achieved | Reference |
| Centrifugal Partition Chromatography (CPC) | Mobile Phase: Methyl tert-butyl ether/1,2-dimethoxyethane/water (1:2:1, v/v/v) | 85% | [4][5][12][13][14] |
Experimental Protocols
1. Centrifugal Partition Chromatography (CPC) for this compound Purification
This protocol is based on a published method for the isolation of this compound from a methanol extract of Thonningia sanguinea.[4][5][10][12][14]
-
Instrumentation: A centrifugal partition chromatograph.
-
Solvent System Preparation: Prepare a biphasic solvent system of methyl tert-butyl ether/1,2-dimethoxyethane/water in a 1:2:1 volume ratio. Shake the mixture vigorously in a separatory funnel and allow the phases to separate.
-
Sample Preparation: Dissolve the crude methanol extract in a 1:1 mixture of the upper and lower phases of the solvent system.
-
CPC Operation:
-
Fill the CPC rotor with the aqueous lower phase as the stationary phase.
-
Set the rotor speed (e.g., 2000 rpm).
-
Pump the organic upper phase (mobile phase) through the system at a defined flow rate (e.g., 20 mL/min) in the ascending mode.
-
Once the system is equilibrated, inject the prepared sample.
-
Monitor the effluent at 280 nm.
-
Collect fractions and analyze for the presence and purity of this compound using analytical HPLC.
-
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis and Small-Scale Purification
This is a general protocol for the analysis and purification of this compound based on methods for similar phenolic compounds.
-
Instrumentation: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Use a linear gradient, for example, starting with 10% B and increasing to 40% B over 30 minutes.
-
Set the flow rate according to the column dimensions (e.g., 4 mL/min for a 10 mm ID column).
-
Maintain a constant column temperature, for example, 30°C.
-
Monitor the separation at 280 nm.
-
-
Sample Preparation: Dissolve the partially purified extract in the initial mobile phase composition.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Collect the fraction corresponding to the this compound peak.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. phcog.com [phcog.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. researchgate.net [researchgate.net]
- 8. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Purification of thonningianins A and B and four further derivatives from Thonningia sanguinea by one‐ and two‐dimensional centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Purification of thonningianins A and B and four further derivatives from Thonningia sanguinea by one- and two-dimensional centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the chemical synthesis of Thonningianin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of Thonningianin B and related ellagitannins. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these intricate natural products.
Troubleshooting Guide
Researchers often face significant hurdles in the synthesis of complex polyphenolic compounds like this compound. This guide addresses common challenges encountered during key synthetic stages.
Problem 1: Low Yields in Hexahydroxydiphenoyl (HHDP) Group Formation
The construction of the HHDP moiety is a critical step and often suffers from low yields due to competing side reactions.
| Parameter | Potential Cause | Recommended Solution | Expected Outcome |
| Oxidative Coupling | Inefficient coupling of galloyl groups. | Utilize stronger oxidizing agents such as FeCl3 or a laccase enzyme system. Optimize solvent and temperature to favor the desired coupling. | Increased yield of the HHDP-containing intermediate. |
| Protecting Groups | Steric hindrance from bulky protecting groups on the galloyl moieties. | Employ smaller, more labile protecting groups like acetyl or MOM groups that can be removed under mild conditions. | Improved accessibility for the coupling reaction, leading to higher yields. |
| Reaction Conditions | Suboptimal pH or presence of atmospheric oxygen leading to undesired side products. | Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and carefully control the pH with a suitable buffer system. | Minimized side reactions and improved purity of the desired product. |
Problem 2: Difficulties in Stereoselective Glycosylation
Achieving the correct stereochemistry during the attachment of galloyl or HHDP units to the glucose core is a frequent challenge.
| Parameter | Potential Cause | Recommended Solution | Expected Outcome |
| Anomeric Control | Lack of control over the anomeric center of the glucose donor. | Employ glycosyl donors with participating neighboring groups (e.g., acetate (B1210297) at C2) to favor the formation of the desired β-glycosidic bond. | High stereoselectivity for the β-anomer. |
| Promoter System | Ineffective activation of the glycosyl donor. | Screen a variety of promoters, such as TMSOTf, BF3·OEt2, or NIS/TfOH, to find the optimal conditions for the specific donor and acceptor combination. | Efficient activation and coupling, leading to higher yields and selectivity. |
| Steric Hindrance | Steric bulk on either the glycosyl donor or acceptor hindering the desired approach. | Modify the protecting group strategy to reduce steric hindrance around the reaction centers. | Improved reaction rates and yields. |
Problem 3: Challenges in Diaryl Ether Bond Formation
The formation of the diaryl ether linkage, a key structural feature in many ellagitannins, can be problematic.
| Parameter | Potential Cause | Recommended Solution | Expected Outcome |
| Reaction Conditions | Harsh reaction conditions leading to decomposition of sensitive functional groups. | Utilize milder cross-coupling methodologies, such as Ullmann-type or Buchwald-Hartwig amination-type couplings, at lower temperatures. | Preservation of sensitive functional groups and improved yields. |
| Catalyst System | Inactive or poisoned catalyst. | Screen different palladium or copper catalysts and ligands to identify the most effective combination for the specific substrates. | Efficient formation of the diaryl ether bond. |
| Substrate Reactivity | Low reactivity of the aryl halides or phenols. | Convert the less reactive partner to a more reactive derivative, for example, by converting an aryl halide to an organoboron or organotin species for Suzuki or Stille coupling. | Enhanced reactivity and higher coupling yields. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical protecting groups to consider in the synthesis of this compound?
A1: The choice of protecting groups is crucial for a successful synthesis. For the hydroxyl groups of the galloyl and glucose units, common choices include benzyl (B1604629) (Bn), silyl (B83357) ethers (e.g., TBS, TIPS), and acetal-based groups (e.g., MOM, PMB). The selection should be guided by their orthogonal deprotection conditions to allow for selective removal at different stages of the synthesis. For instance, benzyl groups can be removed by hydrogenolysis, while silyl ethers are cleaved with fluoride (B91410) ions, and acetals are acid-labile.
Q2: How can I improve the solubility of my protected intermediates?
A2: Many of the highly protected intermediates in ellagitannin synthesis are large and have poor solubility in common organic solvents. To address this, consider using a mixture of solvents, such as dichloromethane (B109758)/methanol or toluene/acetonitrile. In some cases, converting a carboxylic acid to its corresponding ester or using protecting groups that enhance solubility can be beneficial.
Q3: What are the best purification techniques for complex polyphenolic intermediates?
A3: Purification of these intermediates can be challenging due to their polarity and tendency to streak on silica (B1680970) gel. Normal-phase chromatography on silica gel is often the first choice, but reverse-phase chromatography (C18) can be very effective for more polar compounds. Size-exclusion chromatography can also be a useful technique for separating oligomeric species. In some cases, crystallization can be an effective purification method.
Q4: Are there any biomimetic strategies that can be applied to the synthesis of this compound?
A4: Yes, biomimetic approaches are gaining traction. For example, the oxidative coupling of galloyl groups to form the HHDP moiety is inspired by the proposed biosynthetic pathway. Enzymatic catalysis, using laccases or peroxidases, can offer a greener and more selective alternative to traditional chemical oxidants for this transformation.
Experimental Protocols
Protocol 1: General Procedure for Oxidative Coupling to Form the HHDP Moiety
-
Dissolve the protected galloyl-glucose derivative (1.0 eq) in a suitable solvent (e.g., CH2Cl2 or a mixture of CH2Cl2/MeOH).
-
Cool the solution to 0 °C under an inert atmosphere.
-
Add the oxidizing agent (e.g., FeCl3, 2.2 eq) portion-wise over 30 minutes.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stereoselective β-Glycosylation
-
Dissolve the glycosyl acceptor (1.2 eq) and the glycosyl donor (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the promoter (e.g., TMSOTf, 0.1 eq) dropwise.
-
Stir the reaction at this temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: A generalized workflow for the chemical synthesis of this compound.
Caption: A logical diagram for troubleshooting common synthetic issues.
Identifying and avoiding experimental artifacts with Thonningianin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding potential experimental artifacts when working with Thonningianin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is an ellagitannin flavonoid that has been identified as an autophagy enhancer.[1][2][3] It is often studied alongside the more potent autophagy inducer, Thonningianin A.[1][2][3]
Q2: I am observing low or inconsistent activity of this compound in my cell-based assays. What are the potential causes?
Several factors could contribute to low or inconsistent activity:
-
Solubility Issues: this compound, like many polyphenolic compounds, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your final working concentrations in cell culture media.[1] Precipitates can lead to inaccurate dosing and variability.
-
Stability: The stability of this compound in your specific experimental conditions (e.g., pH, temperature, light exposure) may be a factor. It is advisable to prepare fresh stock solutions and minimize freeze-thaw cycles.
-
Cell Line Specificity: The response to this compound can be cell-type dependent. The signaling pathways it modulates may not be active or may be differentially regulated in your chosen cell line.
-
Incorrect Concentration Range: The effective concentration of this compound may be narrow. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay and cell type.
Q3: How can I be sure that the observed effects are specific to this compound and not due to off-target effects or compound interference?
This is a critical aspect of working with any small molecule. Here are some strategies to consider:
-
Use of Controls: Always include appropriate positive and negative controls in your experiments. For autophagy studies, a known autophagy inducer like rapamycin (B549165) can serve as a positive control.[1]
-
Counter-screens: If you suspect assay interference, perform counter-screens. For example, in fluorescence-based assays, test for intrinsic fluorescence of this compound or quenching effects.[4]
-
Orthogonal Assays: Confirm your findings using different experimental approaches. If you observe autophagy induction through LC3-II accumulation via Western blot, you could validate this with fluorescence microscopy of GFP-LC3 puncta.[3]
-
Target Engagement Studies: While more complex, demonstrating direct binding of this compound to a putative target can provide strong evidence of on-target activity.
Q4: Are there known signaling pathways activated by the related compound, Thonningianin A, that might also be relevant for this compound?
Yes, Thonningianin A has been shown to induce autophagy by activating the AMPK/ULK1 and Raf/MEK/ERK signaling pathways.[1][2][3] Given their structural similarity, it is plausible that this compound may act through similar mechanisms. Investigating the phosphorylation status of key proteins in these pathways (e.g., AMPK, ULK1, ERK) upon treatment with this compound would be a logical step.
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of this compound in Aqueous Media
-
Possible Cause: this compound has limited solubility in aqueous solutions.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1]
-
When preparing working solutions, dilute the stock solution in pre-warmed culture media while vortexing to ensure rapid and even dispersion.
-
Avoid high final concentrations of the organic solvent (typically <0.5% v/v) as it can be toxic to cells.
-
Visually inspect your final working solution for any signs of precipitation before adding it to your cells.
-
Problem 2: High Background or False Positives in Fluorescence-Based Assays
-
Possible Cause: Polyphenolic compounds like this compound can be intrinsically fluorescent or can interfere with fluorescent readouts.
-
Solution:
-
Run a control experiment with this compound in the absence of cells or your fluorescent probe to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
If intrinsic fluorescence is detected, subtract this background from your experimental readings.
-
Consider using an alternative, non-fluorescence-based detection method if interference is significant.
-
Problem 3: Inconsistent Results in Autophagy Induction Assays
-
Possible Cause: Autophagy is a dynamic process, and the timing of measurement is critical. Additionally, cellular stress can independently modulate autophagy.
-
Solution:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time with this compound for observing maximal autophagy induction in your cell line.
-
Monitor Cell Viability: Always perform a cytotoxicity assay (e.g., MTT or CCK-8) in parallel to ensure that the observed effects are not a result of cell death.[1][5]
-
Control for Solvent Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups, including the untreated control.
-
Quantitative Data Summary
| Parameter | Value/Observation | Source |
| Compound Type | Ellagitannin Flavonoid | [1][2][3] |
| Known Activity | Autophagy Enhancer | [1][2][3] |
| Purification | Can be isolated from Penthorum chinense Pursh using silica (B1680970) gel column chromatography and preparative HPLC. | [1] |
| Storage | Typically dissolved in DMSO and stored at -20°C for experimental use. | [1] |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on Thonningianin A and is a standard method to assess cell viability.[1]
-
Seed cells (e.g., BV-2 microglial cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Add 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for LC3 Conversion (Autophagy Marker)
This protocol is a standard method to monitor autophagy by detecting the conversion of LC3-I to LC3-II.[3]
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the optimal time determined from a time-course experiment. Include positive (e.g., rapamycin) and negative (vehicle) controls.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel (e.g., 12-15%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/β-actin ratio is indicative of autophagy induction.
Visualizations
Caption: Putative signaling pathways for this compound-induced autophagy.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel ferroptosis inhibitor, Thonningianin A, improves Alzheimer's disease by activating GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thonningianin B for Cell-Based Antioxidant Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Thonningianin B for cell-based antioxidant assays. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for its antioxidant properties?
This compound is an ellagitannin, a type of hydrolyzable tannin found in some African medicinal herbs like Thonningia sanguinea.[1] Ellagitannins are known for their potent antioxidant activities, which are attributed to their ability to scavenge free radicals and chelate metals.[1][2][3] this compound and its related compounds are of interest for their potential therapeutic applications in conditions associated with oxidative stress.
Q2: What is a good starting concentration range for this compound in a cell-based antioxidant assay?
A definitive optimal concentration for this compound has not been established across all cell types and assays. However, based on available data for related compounds and extracts, a tiered approach is recommended:
-
Initial Range Finding: Start with a broad concentration range, for example, from 0.1 µM to 100 µM. This wide range will help to identify a narrower effective range.
-
Refined Dose-Response: Based on the initial findings, perform a more detailed dose-response curve around the apparent effective concentration.
-
A study on a phenolic extract of Thonningia sanguinea, containing Thonningianin A and B, showed cytotoxic IC50 values of 16.67 µg/mL on MCF-7 and 13.51 µg/mL on HepG2 cells.[4] While this is for an extract and measures cytotoxicity, it provides a very rough upper limit to consider.
-
Thonningianin A, a closely related compound, has demonstrated potent radical scavenging activity with IC50 values of 7.5 µM for DPPH radicals, 10 µM for superoxide (B77818) anions, and 30 µM for peroxyl radicals in cell-free assays.[3] These values can serve as a starting point for cell-based antioxidant assays, though cellular uptake and metabolism will influence the effective concentration.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration is cell line-dependent and should be determined empirically. A standard approach involves a dose-response study. This entails treating your cells with a range of this compound concentrations and measuring the antioxidant effect. The optimal concentration will provide a significant antioxidant effect without causing cytotoxicity.
Q4: What is the importance of assessing the cytotoxicity of this compound?
It is crucial to assess the cytotoxicity of this compound in parallel with its antioxidant activity. A compound that is toxic to cells can give a false positive result in some antioxidant assays. For example, a decrease in signal in a viability-based assay could be due to cell death rather than antioxidant activity. A standard cytotoxicity assay, such as the MTT or LDH assay, should be performed using the same concentration range and incubation time as the antioxidant assay.[5][6]
Q5: What are the best practices for dissolving and diluting this compound for cell-based assays?
This compound, like many polyphenols, may have limited solubility in aqueous solutions.
-
Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO.[7]
-
Working Dilutions: Dilute the stock solution in the cell culture medium to the final desired concentrations. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of the solvent) must always be included in your experiments.
-
Precipitation: If you observe precipitation upon dilution in the medium, you may need to adjust your stock solution concentration or the final solvent concentration.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low antioxidant activity observed | 1. Concentration too low: The concentration of this compound is below the effective range for the specific cell line. 2. Poor cellular uptake: Ellagitannins can have low bioavailability and may not be readily taken up by cells.[10][11] 3. Instability of the compound: Ellagitannins can be unstable in neutral or alkaline conditions, such as in cell culture media (pH ~7.4).[12] 4. Assay interference: Components of the cell culture medium (e.g., serum, phenol (B47542) red) can interfere with the assay. | 1. Increase the concentration range: Test higher concentrations of this compound in your dose-response experiment. 2. Increase incubation time: A longer incubation time may allow for greater cellular uptake. However, monitor for cytotoxicity. 3. Prepare fresh solutions: Prepare this compound solutions immediately before use. Minimize the time the compound is in the culture medium before the assay. 4. Use appropriate controls: Run the assay in a cell-free system to check for direct interactions between this compound and the assay reagents. Use serum-free and phenol red-free medium during the assay if possible.[13][14] |
| High variability in results | 1. Inconsistent cell seeding: Uneven cell density across wells can lead to variable results. 2. Inconsistent compound concentration: Inaccurate pipetting or precipitation of the compound. 3. Cell health: Unhealthy or stressed cells can respond differently to treatment. | 1. Ensure uniform cell seeding: Use a hemocytometer for accurate cell counting and ensure even distribution of cells in the plate. 2. Proper mixing and visual inspection: Ensure the compound is fully dissolved and mixed in the medium. Visually inspect for any precipitation. 3. Maintain healthy cell cultures: Use cells within a low passage number and ensure they are in the exponential growth phase. |
| Observed antioxidant effect is accompanied by cytotoxicity | 1. Concentration too high: The concentration of this compound is in the toxic range for the cells. 2. False positive result: The assay signal is influenced by cell death rather than a true antioxidant effect. | 1. Lower the concentration range: Perform a dose-response experiment with lower concentrations of this compound. 2. Use a non-viability-based antioxidant assay: Consider assays that directly measure ROS levels, such as the DCFH-DA assay, which are less dependent on cell number.[1] |
Data Presentation
Table 1: Reported IC50 Values for Thonningianin-related Compounds and Extracts
| Compound/Extract | Assay | Cell Line/System | IC50 Value | Reference |
| Phenolic Extract of Thonningia sanguinea | Cytotoxicity (MTT) | MCF-7 (Human Breast Cancer) | 16.67 µg/mL | [4] |
| Phenolic Extract of Thonningia sanguinea | Cytotoxicity (MTT) | HepG2 (Human Liver Cancer) | 13.51 µg/mL | [4] |
| Thonningianin A | DPPH Radical Scavenging | Cell-free | 7.5 µM | [3][15] |
| Thonningianin A | Superoxide Anion Scavenging | Cell-free | 10 µM | [3][15] |
| Thonningianin A | Peroxyl Radical Scavenging | Cell-free | 30 µM | [3][15] |
Note: These values should be used as a general guide for designing your experiments. The optimal concentration of pure this compound for cell-based antioxidant assays needs to be determined experimentally for each specific cell line and assay condition.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration and Cytotoxicity of this compound
This protocol outlines a general workflow to determine the effective and non-toxic concentration range of this compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. The optimal seeding density will vary depending on the cell line.
-
Incubate the cells for 24 hours to allow for attachment and recovery.
2. Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and an untreated control (medium only).
3. Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for a desired period (e.g., 24 hours). This incubation time should be consistent with the intended antioxidant assay.
4. Cytotoxicity Assay (MTT Assay):
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the untreated control.
5. Data Analysis:
-
Plot cell viability against the concentration of this compound to determine the concentration at which it becomes cytotoxic.
-
Select a concentration range for the antioxidant assay that shows high cell viability (e.g., >90%).
Protocol 2: Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This protocol is for measuring the intracellular antioxidant activity of this compound.
1. Reagent Preparation:
-
DCFH-DA Stock Solution: Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in DMSO.
-
DCFH-DA Working Solution: Dilute the stock solution in serum-free medium to a final concentration of 25 µM immediately before use.
-
Oxidant Solution: Prepare a solution of an oxidant, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), in serum-free medium. The final concentration will need to be optimized for your cell line to induce a measurable level of oxidative stress.
2. Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Wash the cells with PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess DCFH-DA.
-
Add the medium containing different non-toxic concentrations of this compound (as determined in Protocol 1) and incubate for a desired period (e.g., 1-24 hours).
3. Induction of Oxidative Stress and Measurement:
-
Remove the treatment medium and add the oxidant solution to the cells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader.
-
Take kinetic readings every 5 minutes for 1-2 hours.
4. Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence readings.
-
The antioxidant activity of this compound is determined by its ability to reduce the fluorescence signal compared to the oxidant-treated control. Calculate the percentage of inhibition of ROS production for each concentration.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Activation of the Nrf2 antioxidant signaling pathway by this compound.
Caption: Inhibition of the NF-κB inflammatory signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. | Semantic Scholar [semanticscholar.org]
- 4. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agritrop.cirad.fr [agritrop.cirad.fr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Best practices for the storage and handling of Thonningianin B
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and use of Thonningianin B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound powder should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to store the powder at -20°C.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO). Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the solutions from light.[1]
Q4: I'm observing precipitation in my this compound solution. What should I do?
A4: If precipitation or phase separation occurs during the preparation of your working solution, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the compound is fully dissolved before use in your experiments.
Q5: What are the known biological activities of this compound?
A5: this compound is known to be an antioxidant and an autophagy enhancer.[1] It exhibits strong scavenging activity against the DPPH radical.[1]
Troubleshooting Guides
Cell-Based Assay Troubleshooting
Problem: I am observing low or no activity of this compound in my cell-based assay.
| Possible Cause | Suggested Solution |
| Improper Storage or Handling | Ensure this compound powder and stock solutions have been stored according to the recommended conditions (-20°C for powder, -80°C for long-term stock solution storage) and protected from light. Avoid multiple freeze-thaw cycles. |
| Incorrect Solvent or Concentration | Verify that the solvent used is appropriate and that the final concentration of the solvent in the cell culture medium is not exceeding cytotoxic levels (typically <0.5% for DMSO). |
| Compound Precipitation | Visually inspect your working solution for any precipitates. If present, try gentle warming or sonication to redissolve the compound. Consider preparing fresh dilutions. |
| Cell Line Sensitivity | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Degradation of this compound | As an ellagitannin, this compound may be susceptible to hydrolysis. Prepare fresh working solutions for each experiment from a properly stored stock. |
Problem: I am observing unexpected cytotoxicity or off-target effects.
| Possible Cause | Suggested Solution |
| High Concentration of this compound | High concentrations may lead to non-specific effects. Perform a dose-response curve to identify the optimal concentration range that elicits the desired biological activity without causing excessive cell death. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level. |
| Interaction with Media Components | Some compounds can interact with components in the cell culture media. If you suspect this, you can try washing the cells and performing the experiment in a simpler buffer system for a short duration, if your assay allows. |
Data Presentation
Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Protection |
| -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
Data sourced from MedchemExpress.[1]
IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | IC50 (µM) |
| BV-2 (microglial cells) | Cell Viability Assay | 46.74 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is a general guideline for assessing the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Materials:
-
This compound
-
DPPH
-
Methanol (B129727) (or Ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol.
-
Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of this compound solutions to the wells. c. For the control, add 100 µL of methanol instead of the this compound solution. d. For the blank, add 200 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Autophagy Induction Assay: LC3-II Turnover
This protocol describes the detection of autophagy induction by monitoring the conversion of LC3-I to LC3-II via Western blotting. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-beta-actin)
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control group. To measure autophagic flux, also include a set of wells treated with both this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of the treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. g. Strip the membrane and re-probe with an antibody against a loading control (e.g., beta-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/actin ratio or the LC3-II/LC3-I ratio upon treatment with this compound indicates an induction of autophagy. A further increase in LC3-II levels in the presence of a lysosomal inhibitor confirms an increase in autophagic flux.
Mandatory Visualizations
Experimental Workflow for Autophagy Induction Assay
References
Troubleshooting inconsistent results in Thonningianin B bioactivity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Thonningianin B. Given that the available research is more extensive for the related compound, Thonningianin A, some of the guidance provided is based on data from Thonningianin A and general principles of handling ellagitannins. This information can serve as a valuable starting point for troubleshooting inconsistent results in this compound bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What are the known bioactivities of this compound?
A1: this compound has been identified as an ellagitannin with known antioxidant and free-radical scavenging properties.[1] It has also been noted as an autophagy enhancer, similar to Thonningianin A.[2][3][4][5] However, the extent and mechanisms of its bioactivities are less characterized compared to Thonningianin A.
Q2: Why am I seeing inconsistent results in my bioactivity assays with this compound?
A2: Inconsistent results with this compound can arise from several factors common to ellagitannins:
-
Compound Purity and Integrity: The purity of your this compound sample is crucial. Contamination with other compounds can lead to variable results. Additionally, as ellagitannins can be susceptible to hydrolysis, the integrity of the compound should be regularly checked.
-
Solvent and pH: The choice of solvent and the pH of your assay system can significantly impact the stability and activity of this compound. It is important to maintain consistent conditions across experiments.
-
Experimental Conditions: Variations in incubation times, cell densities, and reagent concentrations can all contribute to inconsistent outcomes.
-
Metabolism of the Compound: In cell-based assays, this compound may be metabolized into other compounds, such as urolithins, which have their own biological activities.[6] The rate and extent of this metabolism can vary between cell types and experimental conditions.
Q3: How should I prepare and store this compound?
A3: For optimal stability, this compound should be stored as a dry powder in a cool, dark, and dry place. For experimental use, prepare fresh stock solutions in an appropriate solvent, such as DMSO, and use them as quickly as possible. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
-
Question: I am testing the effect of this compound on cancer cell viability, but I am observing high variability between my replicate wells. What could be the cause?
-
Answer: High variability can be due to several factors:
-
Uneven Cell Seeding: Ensure that you have a single-cell suspension and that cells are evenly distributed in the wells of your microplate.
-
Inconsistent Compound Distribution: After adding this compound to the wells, ensure proper mixing to achieve a uniform concentration.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. Consider not using the outermost wells for data collection.
-
Cell Clumping: If cells are clumping, this can lead to uneven growth and compound exposure. Ensure you have a homogenous cell suspension before plating.
-
Issue 2: My antioxidant assay results are not reproducible.
-
Question: I am performing a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay to measure the antioxidant capacity of this compound, but my results are inconsistent across different experiments. Why might this be happening?
-
Answer: Inconsistencies in antioxidant assays can stem from:
-
DPPH Solution Instability: The DPPH radical is sensitive to light. Prepare fresh DPPH solution for each experiment and protect it from light.
-
Reaction Time: The reaction between this compound and DPPH may not have reached its endpoint. Ensure you are using a consistent and appropriate incubation time.
-
Solvent Interference: The solvent used to dissolve this compound may interfere with the assay. Always include a solvent control.
-
pH Sensitivity: The antioxidant activity of polyphenols can be pH-dependent. Ensure the pH of your reaction mixture is controlled and consistent.
-
Quantitative Data
Table 1: Comparative Antioxidant Activity of Thonningianin A and B
| Compound | Assay | Reported Activity | Reference |
| Thonningianin A and B | DPPH free radical scavenging | Strong | [1] |
Table 2: Example Data Structure for a Cell Viability Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 10 | 78.6 ± 6.2 |
| 50 | 55.3 ± 4.8 |
| 100 | 32.1 ± 3.9 |
This table represents a hypothetical dataset to guide researchers in presenting their own findings.
Experimental Protocols
1. DPPH Radical Scavenging Assay
This protocol is adapted from methods used to assess the antioxidant activity of similar compounds.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol (B129727) or DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control with 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
2. Autophagy Induction Assay (Western Blot for LC3-II)
This protocol is based on the methods used to demonstrate the autophagy-inducing effects of Thonningianin A.[3][4][5]
-
Cell Culture and Treatment:
-
Plate cells (e.g., BV-2 microglia) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against LC3 (to detect both LC3-I and LC3-II).
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and calculate the ratio of LC3-II to LC3-I or a loading control (e.g., β-actin). An increase in this ratio is indicative of autophagy induction.
-
Visualizations
Signaling Pathways Potentially Involved in this compound Bioactivity
The following diagrams illustrate signaling pathways activated by Thonningianin A. These are plausible pathways to investigate for this compound's mechanism of action.
Experimental Workflow for Troubleshooting Inconsistent Results
References
- 1. Thonningianins A and B, new antioxidants from the African medicinal herb Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Thonningianin B Solubility for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Thonningianin B for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a type of ellagitannin, a class of hydrolyzable tannins, isolated from the African medicinal herb Thonningia sanguinea[1]. Like many complex polyphenolic compounds, this compound has poor aqueous solubility, which can pose a significant challenge for in vitro experiments that require the compound to be dissolved in aqueous cell culture media. Insufficient solubility can lead to precipitation of the compound, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the general approaches to enhance the solubility of poorly water-soluble compounds like this compound?
Several techniques can be employed to improve the solubility of hydrophobic drugs for in vitro assays. These methods can be broadly categorized as physical and chemical modifications. Common approaches include:
-
Co-solvency: Using a mixture of a primary solvent (like water in cell culture media) and a miscible organic co-solvent to increase the drug's solubility.
-
pH Adjustment: Modifying the pH of the solvent to ionize the compound, which can increase its solubility.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in an aqueous medium.
-
Complexation: Using complexing agents, such as cyclodextrins, to form inclusion complexes with the drug, enhancing its aqueous solubility.
-
Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization to increase the surface area available for dissolution[2][3].
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides specific troubleshooting steps and experimental protocols to address common issues with dissolving this compound for in vitro studies.
Issue 1: this compound precipitates when added to my cell culture medium.
Cause: The aqueous nature of the cell culture medium is likely causing the poorly soluble this compound to precipitate out of the solution.
Solution: A stepwise approach using a co-solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common co-solvent used in cell-based assays[4].
Experimental Protocol: Dissolving this compound using a Co-solvent (DMSO)
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher, depending on the highest final concentration needed in your assay).
-
Ensure complete dissolution by gentle vortexing or brief sonication. The solution should be clear.
-
-
Serial Dilution:
-
Perform serial dilutions of the DMSO stock solution with cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially , ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[4].
-
-
Control Group:
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration used for the this compound treatment group.
-
Quantitative Data Summary: Recommended DMSO Concentrations
| Parameter | Recommended Value | Rationale |
| Initial Stock Concentration | 10-50 mM in 100% DMSO | High concentration allows for minimal volume addition to the final culture. |
| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | Minimizes solvent toxicity to cells[4]. |
| Intermediate Dilutions | In 100% DMSO or culture medium | Prepare intermediate dilutions for a wide range of final concentrations. |
Issue 2: Even with DMSO, I observe some precipitation at higher concentrations.
Cause: The solubility limit of this compound in the final aqueous medium may have been exceeded, even with the presence of a small amount of DMSO.
Solution: Consider using other solubility-enhancing techniques in combination with or as an alternative to DMSO.
1. pH Adjustment
Many compounds' solubility is pH-dependent. While Thonningianin A, a similar compound, has an acidic pKa of around 7.10, suggesting its solubility might be altered with pH changes, directly modifying the pH of cell culture media can be detrimental to cell health. If attempting this, it should be done with extreme care and buffered back to physiological pH. A safer approach for initial dissolution might be to use a buffer at a specific pH before final dilution in media. You could try dissolving the compound in a small amount of a buffer with a slightly basic pH (e.g., pH 7.5-8.0) before diluting it into the culture medium, but the final pH of the medium must be maintained.
2. Use of Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles[5]. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in cell culture applications at low, non-toxic concentrations.
Experimental Protocol: Using a Surfactant to Enhance Solubility
-
Prepare a stock solution of a cell-culture compatible surfactant (e.g., 10% Tween® 80 in water).
-
Prepare the this compound stock solution in DMSO as previously described.
-
When diluting the this compound stock into the cell culture medium, also add the surfactant stock to a final concentration that is known to be non-toxic for your cell line (e.g., 0.01% - 0.1% Tween® 80).
-
Include a vehicle control with both DMSO and the surfactant at the same final concentrations.
3. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[6]. β-cyclodextrins are commonly used for this purpose.
Experimental Protocol: Using β-Cyclodextrin for Enhanced Solubility
-
Prepare a stock solution of a suitable β-cyclodextrin derivative (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in water or buffer.
-
This compound can be co-dissolved with the cyclodextrin (B1172386). The molar ratio of this compound to cyclodextrin will need to be optimized.
-
Alternatively, prepare a stock of this compound in a small amount of an organic solvent (like ethanol (B145695) or DMSO) and then add it to the cyclodextrin solution with vigorous stirring. The organic solvent can then be removed by evaporation if necessary.
-
The resulting aqueous solution of the this compound-cyclodextrin complex can then be sterile-filtered and added to the cell culture medium.
Quantitative Data Summary: Comparison of Solubility Enhancement Methods
| Method | Key Agent | Typical Final Concentration | Advantages | Disadvantages |
| Co-solvency | DMSO | ≤ 0.5% | Simple, widely used. | Potential for cell toxicity at higher concentrations. |
| Surfactants | Tween® 80, Pluronic® F-68 | 0.01% - 0.1% | Can significantly increase solubility. | Potential for cell toxicity and interference with assays. |
| Complexation | β-Cyclodextrins (e.g., HP-β-CD) | Varies (optimization needed) | Generally low cytotoxicity. | May alter the bioavailability of the compound to the cells. |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
Thonningianin A, a structurally related compound, has been shown to induce autophagy through the AMPK/ULK1 and Raf/MEK/ERK signaling pathways[7][8][9]. It is plausible that this compound may act through similar pathways. The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathways for this compound-induced autophagy.
Experimental Workflow
The following diagram outlines a logical workflow for preparing this compound for in vitro experiments.
Caption: Workflow for preparing this compound solutions for in vitro studies.
References
- 1. Thonningianins A and B, new antioxidants from the African medicinal herb Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. japer.in [japer.in]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Thonningianin B and Thonningianin A Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Thonningianin A and Thonningianin B, two ellagitannins isolated from the African medicinal herb Thonningia sanguinea, have garnered scientific interest for their potential therapeutic properties.[1] This guide provides a comparative analysis of their bioactivities, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the known signaling pathways modulated by these compounds. While research has more extensively characterized the bioactivity of Thonningianin A, this guide synthesizes the current understanding of both compounds to aid in future research and drug development endeavors.
Data Presentation: A Side-by-Side Look at Bioactivity
The following tables summarize the available quantitative data for the bioactivities of Thonningianin A and this compound. It is important to note that quantitative data for this compound is limited in the current scientific literature.
| Bioactivity | Thonningianin A | This compound | Reference |
| PTP-1B Inhibition (IC50) | 4.4 µM | 19 - 25 µM | [2] |
| Bioactivity | Thonningianin A | This compound | Reference |
| DPPH Radical Scavenging | Strong activity reported | Strong activity reported | [1] |
| Autophagy Enhancement | Identified as a potent autophagy enhancer | Identified as an autophagy enhancer | [3][4] |
In-Depth Analysis of Bioactivities
Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibition
Both Thonningianin A and this compound have been shown to inhibit Protein Tyrosine Phosphatase-1B (PTP-1B), a key enzyme implicated in type 2 diabetes and obesity. However, quantitative analysis reveals a significant difference in their inhibitory potency. Thonningianin A is a considerably more potent inhibitor of PTP-1B with an IC50 value of 4.4 µM, while this compound exhibits moderate inhibition with IC50 values ranging from 19 to 25 µM.[2] This suggests that Thonningianin A may have greater potential as a therapeutic agent for metabolic disorders.
Antioxidant Activity
Both compounds have demonstrated strong free radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), indicating their potential as antioxidants.[1] While the initial report described the activity qualitatively as "strong" for both, further quantitative data to directly compare their antioxidant efficacy is not yet available in the literature.
Autophagy Enhancement
Thonningianin A and this compound have both been identified as enhancers of autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components.[3][4] One study highlighted Thonningianin A as the most potent autophagy inducer among four tested ellagitannin flavonoids, including this compound.[3][4] However, specific quantitative data to delineate the differential effects of Thonningianin A and B on autophagy induction is currently lacking.
Signaling Pathways
Thonningianin A
Research has elucidated some of the key signaling pathways modulated by Thonningianin A. In the context of its neuroprotective effects, Thonningianin A has been shown to activate the AMPK/Nrf2 signaling pathway . This pathway plays a crucial role in cellular stress response and antioxidant defense.
Furthermore, in its role as an autophagy enhancer, Thonningianin A has been found to activate the AMPK/ULK1 and Raf/MEK/ERK signaling pathways .[3][4] These pathways are central regulators of autophagy initiation and progression.
Signaling pathways modulated by Thonningianin A.
This compound
To date, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. This represents a significant knowledge gap and a promising area for future research.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the general experimental protocols for the key bioassays mentioned in this guide.
Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the PTP-1B enzyme.
Workflow:
PTP-1B inhibition assay workflow.
Detailed Steps:
-
Reagent Preparation: A reaction buffer is prepared, typically containing a buffering agent (e.g., Tris-HCl), a reducing agent (e.g., DTT), and a chelating agent (e.g., EDTA). The substrate, p-nitrophenyl phosphate (B84403) (pNPP), is dissolved in this buffer.
-
Enzyme and Inhibitor Incubation: The PTP-1B enzyme is pre-incubated with varying concentrations of the test compound (Thonningianin A or B) for a specific period at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
Absorbance Measurement: The reaction produces p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Workflow:
DPPH radical scavenging assay workflow.
Detailed Steps:
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compounds are dissolved in the same solvent at various concentrations.
-
Reaction Mixture: The DPPH solution is mixed with the test compound solutions. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time to allow the scavenging reaction to occur.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined.
Autophagy Assay (GFP-LC3 Puncta Formation)
This cell-based assay is used to monitor the induction of autophagy by observing the formation of fluorescent puncta.
Workflow:
Autophagy assay workflow.
Detailed Steps:
-
Cell Culture and Transfection: A suitable cell line is cultured and then transfected with a plasmid encoding for Green Fluorescent Protein-fused Microtubule-associated protein 1A/1B-light chain 3 (GFP-LC3).
-
Compound Treatment: The transfected cells are treated with different concentrations of the test compound (Thonningianin A or B) for a specific duration.
-
Cell Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized to allow for antibody access if needed for co-staining.
-
Fluorescence Microscopy: The cells are visualized using a fluorescence microscope. In non-autophagic cells, GFP-LC3 shows a diffuse cytosolic and nuclear distribution. Upon autophagy induction, LC3 is recruited to the autophagosomal membranes, resulting in the formation of distinct green fluorescent puncta.
-
Quantification: The number of GFP-LC3 puncta per cell is quantified using image analysis software. An increase in the number of puncta is indicative of an increase in autophagosome formation.
Conclusion and Future Directions
The available evidence suggests that both Thonningianin A and this compound possess promising bioactivities, including PTP-1B inhibition, antioxidant effects, and autophagy enhancement. Notably, Thonningianin A demonstrates significantly higher potency in PTP-1B inhibition compared to this compound.
However, a comprehensive comparative analysis is currently hampered by the limited quantitative data available for this compound. Future research should focus on:
-
Quantitative assessment of the antioxidant and autophagy-enhancing activities of this compound , including the determination of IC50 values, to allow for a direct and meaningful comparison with Thonningianin A.
-
Elucidation of the signaling pathways modulated by this compound to understand its mechanism of action and to identify potential therapeutic targets.
-
Direct head-to-head comparative studies of Thonningianin A and B across a range of biological assays to provide a more complete picture of their relative potencies and therapeutic potential.
By addressing these knowledge gaps, the scientific community can better evaluate the potential of both Thonningianin A and this compound as lead compounds for the development of novel therapeutics.
References
- 1. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
Comparing the efficacy of Thonningianin B with known ferroptosis inhibitors
An Objective Guide for Researchers on Efficacy and Mechanism Compared to Established Inhibitors
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases like Alzheimer's.[1][2] This has spurred the search for potent inhibitors. While compounds like Ferrostatin-1 and Liproxstatin-1 are well-established benchmarks, new natural compounds are being explored for their therapeutic potential. This guide provides a comparative overview of Thonningianin A, a recently identified natural ferroptosis inhibitor, against these known standards.[1][3]
Note: This guide focuses on Thonningianin A, as the available scientific literature points to it as a potent ferroptosis inhibitor, while specific data for "Thonningianin B" is not present. It is likely that the intended compound of interest is Thonningianin A.
Mechanism of Action: A Comparative Overview
Established ferroptosis inhibitors primarily act by suppressing lipid peroxidation. Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1) are radical-trapping antioxidants that directly inhibit the propagation of lipid peroxides.[4][5]
Thonningianin A (ThA) exhibits a multi-faceted mechanism that not only addresses lipid peroxidation but also targets upstream regulatory pathways.[1][2]
-
Direct GPX4 Interaction: ThA directly binds to Glutathione Peroxidase 4 (GPX4), a central enzyme that detoxifies lipid peroxides, and enhances its activity.[1][2][3]
-
Signal Pathway Activation: It stimulates the AMPK/Nrf2 signaling pathway, which further promotes the expression and activation of GPX4.[1][2][6]
-
Iron Chelation: ThA acts as an effective iron chelator, reducing the intracellular levels of labile iron that catalyze the formation of lipid radicals via the Fenton reaction.[1][7] This was demonstrated by its ability to lower the expression of ferritin heavy chain (FTH) and ferritin light chain (FTL) in a dose-dependent manner.[1]
This dual approach of enhancing the primary cellular defense against ferroptosis (GPX4) and reducing the fuel for the reaction (iron) distinguishes ThA from inhibitors that only scavenge radicals.
References
- 1. A novel ferroptosis inhibitor, Thonningianin A, improves Alzheimer's disease by activating GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel ferroptosis inhibitor, Thonningianin A, improves Alzheimer's disease by activating GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Thonningianin A in Modulating the GPX4 Signaling Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Thonningianin A with other known modulators of the GPX4 signaling pathway. This document summarizes the current understanding of Thonningianin A's effect on this critical cell death regulatory pathway, supported by experimental data and detailed protocols.
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases and cancer. At the heart of the defense mechanism against ferroptosis lies Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that plays a pivotal role in reducing lipid hydroperoxides. The modulation of the GPX4 signaling pathway, therefore, presents a promising therapeutic avenue. Thonningianin A, a natural compound, has recently been identified as a potent inhibitor of ferroptosis through the activation of GPX4. This guide will delve into the experimental validation of Thonningianin A's effect on the GPX4 pathway, comparing its performance with established modulators.
Comparative Analysis of GPX4 Modulators
The efficacy of Thonningianin A in preventing ferroptosis can be benchmarked against well-characterized compounds that either induce or inhibit this cell death pathway. These include the direct GPX4 inhibitor RSL3, the indirect inhibitor Erastin, and the ferroptosis suppressor Ferrostatin-1.
| Compound | Mechanism of Action on GPX4 Pathway | Target | Typical Experimental Concentration | Effect on Ferroptosis |
| Thonningianin A | Activator; Binds to GPX4 and enhances the AMPK/Nrf2 signaling pathway to stimulate GPX4 activation.[1][2][3] | GPX4, AMPK/Nrf2 pathway | Not explicitly defined in comparative studies | Inhibitor |
| (1S, 3R)-RSL3 | Direct inhibitor; Covalently binds to the active site selenocysteine (B57510) of GPX4. | GPX4 | 100 nM - 10 µM | Inducer |
| Erastin | Indirect inhibitor; Inhibits the system Xc- cystine/glutamate antiporter, leading to glutathione depletion and subsequent GPX4 inactivation.[4] | System Xc- | 5 - 20 µM | Inducer |
| Ferrostatin-1 | Suppressor; A radical-trapping antioxidant that inhibits lipid peroxidation.[4] | Lipid peroxyl radicals | 10 nM - 10 µM | Inhibitor |
Visualizing the GPX4 Signaling Pathway and Thonningianin A's Mechanism
The following diagram illustrates the central role of GPX4 in preventing ferroptosis and the proposed mechanism of action for Thonningianin A.
Experimental Validation Workflow
Validating the effect of Thonningianin A on the GPX4 signaling pathway involves a series of in vitro experiments to assess its ability to counteract induced ferroptosis. The following diagram outlines a typical experimental workflow.
References
- 1. A novel ferroptosis inhibitor, Thonningianin A, improves Alzheimer's disease by activating GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel ferroptosis inhibitor, Thonningianin A, improves Alzheimer's disease by activating GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Natural Autophagy Inducers: Thonningianin B and Other Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a fundamental cellular process for degrading and recycling cellular components, plays a critical role in cellular homeostasis, and its modulation holds significant therapeutic potential for a range of diseases, including cancer and neurodegenerative disorders. A growing body of research focuses on the identification and characterization of natural compounds that can induce this process. This guide provides an objective comparison of the autophagy-inducing capabilities of Thonningianin B, alongside three other well-characterized natural compounds: resveratrol (B1683913), curcumin (B1669340), and rapamycin (B549165). The comparative analysis is supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in their exploration of these potent bioactive molecules.
Introduction to Autophagy and Key Markers
Autophagy is a tightly regulated catabolic process that involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and delivers it to the lysosome for degradation. The process can be monitored by observing key molecular markers, primarily the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of sequestosome 1 (p62/SQSTM1), an autophagy receptor that is itself degraded upon autophagic flux. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are hallmark indicators of autophagy induction.
Overview of Compared Natural Compounds
-
This compound: A lesser-studied ellagitannin, this compound has been identified as an autophagy enhancer. Due to the limited availability of specific quantitative data for this compound, this guide will utilize data for the structurally similar and more extensively studied Thonningianin A , which has been shown to be a potent autophagy inducer.
-
Resveratrol: A well-known polyphenol found in grapes and other plants, resveratrol has been extensively studied for its diverse biological activities, including the induction of autophagy through multiple signaling pathways.
-
Curcumin: The primary active component of turmeric, curcumin is a polyphenol with a wide range of pharmacological properties, including the ability to modulate autophagy, although its effects can be context-dependent.
-
Rapamycin: A macrolide produced by the bacterium Streptomyces hygroscopicus, rapamycin is a potent and specific inhibitor of the mechanistic target of rapamycin (mTOR), a key negative regulator of autophagy, and is often used as a positive control for autophagy induction.
Quantitative Comparison of Autophagy Induction
The following tables summarize quantitative data from various studies, showcasing the effects of Thonningianin A (as a proxy for this compound), resveratrol, curcumin, and rapamycin on key autophagy markers. It is important to note that the experimental conditions, such as cell type, compound concentration, and treatment duration, significantly influence the observed effects.
Table 1: Effect on LC3-II/LC3-I Ratio
| Compound | Cell Line | Concentration | Treatment Duration | Fold Change in LC3-II/LC3-I Ratio (vs. Control) | Reference |
| Thonningianin A | BV-2 microglia | 10 µM | 24 hours | ~3.5 | [1] |
| 20 µM | 24 hours | ~4.2 | [1] | ||
| Resveratrol | Raji (B-lymphoid) | 10 µM | 12 hours | Increased | [2] |
| MDA-MB-231 (breast cancer) | 120 µM | 24 hours | Increased | [3] | |
| Curcumin | ARPE-19 (retinal pigment epithelium) | 0.05 mM | 24 hours | Significantly Increased | [4] |
| Huh-7 (liver carcinoma) | 25 µM | 24 hours | ~5.0 | [5] | |
| Rapamycin | SH-SY5Y (neuroblastoma) | 20 µM | 24 hours | Increased | [6] |
| A549 (lung carcinoma) | 100 nM | Not Specified | Increased | [1] |
Table 2: Effect on p62 Protein Levels
| Compound | Cell Line | Concentration | Treatment Duration | % Decrease in p62 Levels (vs. Control) | Reference |
| Thonningianin A | Not explicitly quantified in the provided search results | - | - | - | - |
| Resveratrol | Raji (B-lymphoid) | 10 µM | 12 hours | Decreased | [2] |
| ARPE-19 | 10 µM | 24 hours | Decreased | [7] | |
| Curcumin | ARPE-19 | 0.1 mM | 24 hours | Significantly Decreased | [4] |
| HT22 (neuronal) & bEnd.3 (endothelial) | 20 µM | Not Specified | Increased (indicative of autophagy inhibition in this context) | [8] | |
| Rapamycin | SH-SY5Y (neuroblastoma) | 20 µM | 24 hours | Decreased | [6] |
| A549 (lung carcinoma) | 100 nM | Not Specified | Decreased | [1] |
Table 3: Effect on GFP-LC3 Puncta Formation
| Compound | Cell Line | Concentration | Treatment Duration | Observation | Reference |
| Thonningianin A | Mouse primary microglia | 20 µM | 24 hours | Significantly increased average number of GFP-LC3 puncta | [1] |
| Resveratrol | Not explicitly quantified in the provided search results | - | - | - | - |
| Curcumin | Not explicitly quantified in the provided search results | - | - | - | - |
| Rapamycin | H4 (neuroglioma) | 10 µM | 6 hours | Increased GFP-LC3 dots | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the key experiments cited in this guide.
Experimental Workflow for Assessing Autophagy
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol induces autophagy impeding BAFF-stimulated B-cell proliferation and survival by inhibiting the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol depletes mitochondrial DNA and inhibition of autophagy enhances resveratrol-induced caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into Dose-Dependent Effects of Curcumin on ARPE-19 Cells [mdpi.com]
- 5. Curcumin induces crosstalk between autophagy and apoptosis mediated by calcium release from the endoplasmic reticulum, lysosomal destabilization and mitochondrial events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How does Thonningianin B's antioxidant capacity compare to synthetic antioxidants
For Immediate Release
[City, State] – In the continuous quest for potent and safe antioxidant compounds, researchers and drug development professionals are increasingly turning their attention to natural sources. A compelling candidate in this arena is Thonningianin B, a polyphenol that demonstrates significant antioxidant capabilities. This guide provides a detailed comparison of the antioxidant capacity of this compound against commonly used synthetic antioxidants, supported by experimental data, to offer a clear perspective on its potential in research and therapeutic applications.
Quantitative Comparison of Antioxidant Capacity
The antioxidant efficacy of a compound is primarily evaluated by its ability to scavenge free radicals and reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely accepted metric, where a lower IC50 value indicates greater antioxidant activity.
| Compound | Assay | IC50 (µM) | Source |
| This compound | DPPH | 21 | [1] |
| Thonningianin A | DPPH | 7.5 | [2] |
| BHA (Butylated hydroxyanisole) | DPPH | 112.05 µg/mL | [3] |
| BHT (Butylated hydroxytoluene) | DPPH | 202.35 µg/mL | [3] |
| Trolox | DPPH | 24.42 µg/mL | [4] |
| Phenolic portion of T. sanguinea extract | DPPH | 11.14 µg/mL | [5][6] |
Note: Direct comparison of µM and µg/mL values requires conversion based on the molecular weight of each compound. The data presented is collated from various studies and experimental conditions may differ.
Unveiling the Antioxidant Mechanism
Natural polyphenols like this compound and their synthetic counterparts employ different strategies to combat oxidative stress. Synthetic antioxidants, such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), primarily act as direct radical scavengers. They donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the damaging chain reactions.
In contrast, many natural antioxidants, in addition to direct scavenging, can also modulate the body's intrinsic defense mechanisms. They can activate signaling pathways like the Keap1-Nrf2 pathway, which leads to the production of a suite of protective antioxidant enzymes.
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, the following are detailed protocols for the key antioxidant assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).
-
Sample Preparation : The test compound (this compound or synthetic antioxidant) is dissolved in the same solvent to create a series of concentrations.
-
Reaction : A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the remaining DPPH is measured spectrophotometrically. The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation : The ABTS•+ radical is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution is then diluted to a specific absorbance at its maximum wavelength (e.g., 734 nm).
-
Sample Preparation : Test compounds are prepared in a series of concentrations.
-
Reaction : A small volume of the sample is added to a fixed volume of the ABTS•+ solution.
-
Measurement : The decrease in absorbance is monitored over a specific time. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation : The FRAP reagent is prepared by mixing an acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation : Test compounds are prepared in various concentrations.
-
Reaction : The sample is added to the FRAP reagent.
-
Measurement : The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (e.g., 593 nm). The antioxidant capacity is determined by comparing the absorbance change to a standard curve of a known ferrous salt.
Signaling Pathway in Oxidative Stress
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Many natural antioxidants are known to activate this pathway, leading to the expression of various antioxidant and detoxification enzymes.
Conclusion
References
- 1. Thonningia sanguinea Extract: Antioxidant and Cytotoxic Activities Supported by Chemical Composition and Molecular Docking Simulations [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thonningia sanguinea Extract: Antioxidant and Cytotoxic Activities Supported by Chemical Composition and Molecular Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Stress, Antioxidant Capabilities, and Bioavailability: Ellagic Acid or Urolithins? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
A Comparative Analysis of Thonningianin B's Anti-inflammatory Effects Remains Elusive Due to Limited Research
A comprehensive review of current scientific literature reveals a significant gap in the understanding of the specific anti-inflammatory effects of Thonningianin B across different cell lines. While its counterpart, Thonningianin A, has been the subject of multiple studies demonstrating its anti-inflammatory and neuroprotective properties, research specifically isolating the anti-inflammatory activity of this compound is not publicly available at this time.
Initial studies have identified this compound as one of four ellagitannin flavonoids from the plant Penthorum chinense Pursh that acts as an autophagy enhancer.[1][2] One study noted its identification as an autophagy inducer in Human Umbilical Vein Endothelial Cells (HUVECs).[2] Furthermore, early research into Thonningianins A and B highlighted their potent free radical scavenging and antioxidant activities.[3][4] However, these studies do not provide specific data on the compound's direct anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokines, modulation of inflammatory signaling pathways like NF-κB and MAPK, or its impact on the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
Consequently, a detailed comparison guide complete with quantitative data, experimental protocols, and signaling pathway diagrams for this compound's anti-inflammatory effects cannot be constructed. The necessary experimental data to populate such a guide does not appear to have been published.
Thonningianin A: A Potential Alternative for Anti-Inflammatory Research
In contrast to the limited data on this compound, its analog, Thonningianin A, has been more thoroughly investigated for its anti-inflammatory properties, particularly in the context of neuroinflammation. Studies have shown that Thonningianin A exerts its anti-inflammatory effects by promoting the autophagic degradation of the NLRP3 inflammasome in microglial cells.[1][2] This mechanism effectively reduces the release of pro-inflammatory cytokines.
Given the availability of substantial research on Thonningianin A, a comprehensive comparison guide on its anti-inflammatory effects could be developed. This would include:
-
Quantitative Data: Summarizing the inhibitory concentrations (IC50) and efficacy of Thonningianin A on various inflammatory markers.
-
Experimental Protocols: Detailing the methodologies used to assess its anti-inflammatory activity in cell lines such as BV-2 microglia.
-
Signaling Pathway Diagrams: Illustrating the molecular mechanisms through which Thonningianin A modulates inflammatory responses.
Researchers and drug development professionals interested in the anti-inflammatory potential of Thonningianins are encouraged to consider the more extensive body of work on Thonningianin A as a starting point for further investigation. Future studies are warranted to elucidate the specific anti-inflammatory profile of this compound and to determine if it shares the mechanisms of action observed with Thonningianin A or possesses unique properties.
References
- 1. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thonningianins A and B, new antioxidants from the African medicinal herb Thonningia sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating In Vivo Neuroprotection: A Comparative Guide to Thonningianin B Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of compounds with demonstrated in vivo neuroprotective effects, offering potential alternatives to Thonningianin B, for which in vivo data is currently limited. This guide focuses on Procyanidins and Stellettin B, presenting their mechanisms of action, supporting experimental data, and detailed protocols to aid in the replication and advancement of neuroprotective research.
This guide, therefore, focuses on two well-characterized alternative compounds, Procyanidins and Stellettin B, for which in vivo neuroprotective data and established experimental protocols are accessible.
Comparative Analysis of Neuroprotective Compounds
The following table summarizes the key characteristics of Thonningianin A (as a proxy for this compound's potential mechanism), Procyanidins, and Stellettin B, based on available preclinical data.
| Feature | Thonningianin A | Procyanidins | Stellettin B |
| Reported In Vivo Model | C. elegans, APP/PS1 Mice[1][5] | Zebrafish Larvae[6][7][8][9] | Zebrafish Larvae[10][11] |
| Reported Neuroprotective Effect | Improved cognitive function, ameliorated Aβ pathology and neuroinflammation.[1][5] | Alleviation of oxidative damage, improved motor capacity.[6][8] | Reversal of 6-OHDA-induced locomotor deficit.[10][11] |
| Primary Signaling Pathways | AMPK/ULK1, Raf/MEK/ERK (Autophagy)[1][5]; AMPK/Nrf2/GPX4 (Ferroptosis)[2][4] | Nrf2/ARE[6][7][8][9] | PI3K/Akt, MAPK, Nrf2/HO-1[10][11] |
| Mechanism of Action | Autophagy induction, NLRP3 inflammasome inhibition, Ferroptosis inhibition.[1][2][4][5] | Antioxidant, activation of antioxidant response elements.[6][8] | Anti-apoptosis, inhibition of oxidative stress.[10][11] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Thonningianin A Neuroprotective Signaling Pathways
References
- 1. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel ferroptosis inhibitor, Thonningianin A, improves Alzheimer's disease by activating GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting microglial autophagic degradation of the NLRP3 inflammasome for identification of thonningianin A in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel ferroptosis inhibitor, Thonningianin A, improves Alzheimer's disease by activating GPX4 [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between Neuroprotective Effects and Structure of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Thonningianin B and Other Ellagitannins in Alzheimer's Disease Models: A Guide for Researchers
Introduction: Ellagitannins, a class of polyphenolic compounds found in various plants, have garnered significant interest in the scientific community for their potential neuroprotective effects. Their multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and anti-amyloidogenic properties, make them promising candidates for therapeutic interventions in neurodegenerative disorders such as Alzheimer's disease (AD). This guide provides a comparative analysis of Thonningianin B alongside other prominent ellagitannins—Thonningianin A, Ellagic Acid, and its gut microbial metabolite, Urolithin A—in various AD models. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their relative efficacy and mechanisms of action based on available experimental data.
Comparative Efficacy in Alzheimer's Disease Models
The therapeutic potential of these ellagitannins has been evaluated in a range of in vitro and in vivo models of Alzheimer's disease. The following tables summarize the key quantitative findings to facilitate a direct comparison of their performance.
In Vitro Studies:
| Compound | Alzheimer's Model | Key Efficacy Parameter | Result | Reference |
| Thonningianin A | Aβ(1-42)-induced BV-2 microglial cells | Autophagy Induction (LC3-II/LC3-I ratio) | Strongest induction among four tested ellagitannins (including this compound) | [1][2] |
| Thonningianin A | PC-12 cells | Inhibition of Aβ fibrillization | Significant inhibition | [3] |
| Thonningianin A | PC-12 cells | Alleviation of mitochondrial distress | Demonstrated | [3] |
| Ellagic Acid | SH-SY5Y cells | Neuroprotection against Aβ42-induced toxicity | Significant reduction in neurotoxicity | [4] |
| Ellagic Acid | --- | Inhibition of Aβ oligomerization | Attenuates Aβ oligomerization | [5] |
| Urolithin A | H2O2-induced SK-N-MC cells | Increased cell viability | Pretreatment increased cell viability to 80.2 ± 4.0% at 5 µM | |
| Urolithin A | oAβ-induced BV-2 microglial cells | Reversal of oAβ-induced cell death | Dose-dependently reversed cell death | [6] |
| Urolithin A | --- | Inhibition of Aβ fibrillization | Demonstrated in vitro |
In Vivo Studies:
| Compound | Alzheimer's Model | Key Efficacy Parameter | Result | Reference |
| Thonningianin A | C. elegans | Behavioral improvement (paralysis assay) | Improved behavioral symptoms | [1][2] |
| Thonningianin A | APP/PS1 mice | Cognitive function & Aβ pathology | Improved cognitive function and ameliorated Aβ pathology | [1][2] |
| Thonningianin A | 3xTg-AD mice | Cognitive function, Aβ and Tau pathology | Improved cognition, reduced Aβ and Tau pathology | [3] |
| Ellagic Acid | AlCl3-induced AD rat model | Cognitive function (Novel Object Recognition Test) | Significantly increased discrimination index | [7] |
| Ellagic Acid | AlCl3-induced AD rat model | Reduction in neurofibrillary tangles and neuritic plaques | Reduced histopathological AD hallmarks | [7] |
| Ellagic Acid | 5xFAD mice | Cognitive function (Morris water maze) | Significantly reduced escape latency | [2] |
| Ellagic Acid | 5xFAD mice | Reduction in Aβ levels | Decreased Aβ levels | [2] |
| Urolithin A | APP/PS1 mice | Cognitive function (Morris water maze) | Ameliorated cognitive impairment | [8] |
| Urolithin A | APP/PS1 mice | Reduction in Aβ deposition | Attenuated Aβ deposition in the cortex and hippocampus | [8] |
| Urolithin A | 3xTg-AD mice | Cognitive function | Prevented deficits in spatial memory, cued fear response, and exploratory behavior | [9] |
| Urolithin A | 3xTg-AD mice | Reduction in Aβ plaque burden | Decreased Aβ plaque burden in the hippocampus | [9] |
| Urolithin A | Okadaic acid-induced AD mouse model | Memory impairment | Significantly improved memory impairment | [6] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these ellagitannins are mediated through distinct yet sometimes overlapping signaling pathways.
Thonningianin A: Induction of Autophagy
Thonningianin A has been identified as a potent inducer of autophagy, a cellular process crucial for the clearance of aggregated proteins like Aβ.[1][2] It activates autophagy through the AMPK/ULK1 and Raf/MEK/ERK signaling pathways, leading to the degradation of the NLRP3 inflammasome in microglia.[1][2] This dual action of promoting clearance of protein aggregates and reducing neuroinflammation highlights its therapeutic potential.
Caption: Thonningianin A signaling pathway in autophagy induction.
Ellagic Acid: Antioxidant and Anti-inflammatory Actions
Ellagic acid exerts its neuroprotective effects primarily through its potent antioxidant and anti-inflammatory properties.[10][11] It can reduce oxidative stress by modulating genes like superoxide (B77818) dismutase (SOD) and decreasing lipid peroxidation.[7] Furthermore, it mitigates neuroinflammation by reducing the levels of pro-inflammatory markers.[1]
Caption: Mechanism of Ellagic Acid's neuroprotective effects.
Urolithin A: Mitophagy Induction and DYRK1A Inhibition
Urolithin A, a metabolite of ellagic acid, demonstrates neuroprotection through multiple mechanisms. It is a known inducer of mitophagy, the selective degradation of damaged mitochondria, which is crucial for maintaining neuronal health.[12] Additionally, Urolithin A has been shown to inhibit the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in tau pathology and neuroinflammation in AD.[3][6] By inhibiting DYRK1A, Urolithin A can reduce tau hyperphosphorylation and the production of inflammatory cytokines.[3][6]
Caption: Urolithin A's dual mechanism in neuroprotection.
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to evaluate the efficacy of the ellagitannins.
In Vitro Assays
-
Cell Lines:
-
BV-2 microglial cells: Used to study neuroinflammation and autophagy induction in response to Aβ(1-42) treatment.
-
PC-12 cells: A rat pheochromocytoma cell line commonly used as a neuronal model to assess neuroprotection and inhibition of Aβ fibrillization.
-
SH-SY5Y cells: A human neuroblastoma cell line used to investigate neurotoxicity and the protective effects of compounds against Aβ-induced damage.
-
SK-N-MC cells: A human neuroblastoma cell line used to study oxidative stress-induced apoptosis.
-
-
Assays:
-
Western Blot: To quantify the expression levels of key proteins involved in signaling pathways, such as LC3-II/LC3-I ratio for autophagy.
-
MTT Assay: To measure cell viability and assess the neuroprotective effects of the compounds against toxins.
-
Thioflavin T (ThT) Assay: To monitor the kinetics of Aβ fibril formation and evaluate the inhibitory effects of the compounds on Aβ aggregation.
-
ELISA: To measure the levels of inflammatory cytokines.
-
In Vivo Models
-
Animal Models:
-
Caenorhabditis elegans: A nematode model used for rapid screening of compounds that can ameliorate Aβ-induced paralysis and other behavioral deficits.
-
APP/PS1 mice: A transgenic mouse model that overexpresses mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent Aβ plaque deposition and cognitive deficits.
-
3xTg-AD mice: A transgenic mouse model harboring three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V), which develops both Aβ plaques and neurofibrillary tangles.
-
5xFAD mice: A transgenic mouse model with five familial AD mutations, exhibiting an aggressive and rapid accumulation of Aβ plaques.
-
AlCl3-induced AD rat model: An animal model where aluminum chloride is used to induce oxidative stress and AD-like pathology.
-
Okadaic acid-induced AD mouse model: A model where okadaic acid, a protein phosphatase inhibitor, is used to induce tau hyperphosphorylation and memory impairment.
-
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
Contextual Fear Conditioning: To assess associative learning and memory.
-
Conclusion and Future Directions
The available evidence strongly suggests that ellagitannins, including Thonningianin A, Ellagic Acid, and Urolithin A, hold significant promise as therapeutic agents for Alzheimer's disease. Thonningianin A stands out for its potent autophagy-inducing capabilities, while Ellagic Acid demonstrates robust antioxidant and anti-inflammatory effects. Urolithin A, as a gut-derived metabolite, presents an interesting case for the role of the microbiome-gut-brain axis in neurodegeneration and showcases a dual mechanism of action involving mitophagy and DYRK1A inhibition.
While this guide provides a comparative overview, a significant gap in the literature is the lack of direct, head-to-head comparative studies of this compound with other ellagitannins using standardized experimental models and endpoints. Although one study indicates Thonningianin A is a more potent autophagy inducer than this compound, further research is crucial to fully elucidate the specific efficacy and mechanisms of this compound. Future studies should focus on conducting comprehensive comparative analyses to establish a clearer hierarchy of potency among these promising natural compounds. Such research will be instrumental in guiding the selection and development of the most effective ellagitannin-based therapies for Alzheimer's disease.
References
- 1. Ellagic acid: Insights into its neuroprotective and cognitive enhancement effects in sporadic Alzheimer's disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Ellagic acid(EA) ameliorates Alzheimer's disease by reducing Aβ levels, oxidative stress and attenuating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urolithin A exhibits a neuroprotective effect against Alzheimer's disease by inhibiting DYRK1A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellagic acid promotes Abeta42 fibrillization and inhibits Abeta42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urolithin A exhibits a neuroprotective effect against Alzheimer’s disease by inhibiting DYRK1A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellagic Acid Modulates the Amyloid Precursor Protein Gene via Superoxide Dismutase Regulation in the Entorhinal Cortex in an Experimental Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urolithin A reduces amyloid-beta load and improves cognitive deficits uncorrelated with plaque burden in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Neuroprotective Potential of Ellagic Acid: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
Validating the Binding Affinity and Specificity of Thonningianin B to its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thonningianin B is a natural compound identified as a potent enhancer of autophagy, a critical cellular process for degrading and recycling damaged components. Its therapeutic potential is a subject of growing interest, particularly in the context of neurodegenerative diseases and cancer. This guide provides a comparative analysis of this compound's potential molecular interactions, drawing parallels with its closely related analog, Thonningianin A, and other molecules targeting key pathways involved in autophagy and cellular stress responses. While direct binding affinity data for this compound is still under investigation, this document offers a framework for its validation and compares its biological activity with compounds of known binding affinities to putative targets.
Comparative Analysis of Binding Affinities
Based on studies of the closely related Thonningianin A, the putative molecular targets for this compound's autophagy-inducing activity include components of the AMPK/ULK1 signaling pathway and Glutathione Peroxidase 4 (GPX4) , a key regulator of ferroptosis. Thonningianin A has also been shown to promote the autophagic degradation of the NLRP3 inflammasome . This section compares the biological activity of this compound with other molecules for which binding affinities to these targets have been determined.
Table 1: Comparison of this compound's Biological Activity with Compounds Targeting Putative Molecular Targets
| Compound | Target(s) | Method | Reported IC₅₀ / Kₑ / Kᵢ | Biological Activity of this compound (as an autophagy enhancer) |
| This compound | Putative: AMPK/ULK1, GPX4, NLRP3 inflammasome pathway | - | Data not yet available | Induces autophagy |
| Compound C | AMPK | Kinase assay | 100-200 nM (IC₅₀) | - |
| SBI-0206965 | ULK1 | Kinase assay | 108 nM (IC₅₀) | - |
| RSL3 | GPX4 (inhibitor) | Cellular assay | Low nM range (IC₅₀ for ferroptosis induction) | Thonningianin A (and likely B) activates GPX4, counteracting ferroptosis. |
| MCC950 | NLRP3 | ATPase assay | 7.5 nM (IC₅₀) | Thonningianin A promotes autophagic degradation of NLRP3. |
Note: The comparison for this compound is based on its observed biological outcome (autophagy enhancement). The other compounds are listed with their direct binding affinities or inhibitory concentrations to provide a benchmark for future validation studies of this compound.
Experimental Protocols for Validating Binding Affinity and Specificity
To validate the direct binding of this compound to its putative molecular targets and determine its binding affinity and specificity, a combination of biophysical and cellular assays is recommended.
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics and affinity (Kₑ) of this compound to a purified target protein (e.g., recombinant human AMPK, ULK1, or GPX4).
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Binding Analysis: Flow a series of concentrations of this compound in solution over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the immobilized protein.
-
Kinetic Analysis: From the association and dissociation phases of the binding curves (sensorgrams), calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Specificity Control: Use a control flow cell with an unrelated immobilized protein to assess non-specific binding.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the binding interaction between this compound and its target protein, including the binding affinity (Kₑ), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: Prepare a solution of the purified target protein in the calorimeter cell and a solution of this compound in the injection syringe.
-
Titration: Inject small aliquots of the this compound solution into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed during the binding reaction after each injection.
-
Data Analysis: Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine Kₑ, ΔH, and stoichiometry of binding (n).
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heating: Heat the treated samples across a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Target Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting or mass spectrometry.
-
Melt Curve Analysis: A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding and stabilization of the protein.
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the putative signaling pathways influenced by this compound, based on evidence from its analog, Thonningianin A.
Safety Operating Guide
Navigating the Disposal of Thonningianin B: A Guide for Laboratory Professionals
Crucially, all laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method. This ensures compliance with local, state, and federal regulations.
Immediate Safety and Handling Considerations
Before disposal, it is essential to handle Thonningianin B with standard laboratory precautions. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While not classified as hazardous, direct contact with the pure compound or its solutions should be avoided. In case of a spill, it should be cleaned up promptly using absorbent materials.
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline for the disposal of what is presumed to be non-hazardous chemical waste.
-
Waste Identification and Segregation:
-
Containerization:
-
Collect this compound waste in a chemically compatible, leak-proof container.[3][5] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable for aqueous and mild solvent solutions.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.[3][5]
-
-
Labeling:
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or has been accumulating for a set period (often not to exceed one year for non-acute waste), submit a hazardous waste pickup request to your institution's EHS department.[5][6]
-
Do not dispose of this compound solutions down the drain unless you have received explicit approval from your EHS department.[7] Many institutions prohibit the drain disposal of any chemical waste to ensure environmental protection.[1][7]
-
Quantitative Data Summary
As no specific Safety Data Sheet with quantitative exposure limits or toxicity data for this compound was identified, the following table provides general regulatory limits for hazardous waste accumulation that laboratories must adhere to. These are provided for context and are part of the broader chemical safety framework.
| Parameter | Regulatory Limit | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [7] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [7] |
| Maximum Storage Time in SAA | 12 months (unless accumulation limits are exceeded) | [6][7] |
Experimental Protocols
Protocol for Neutralization of Non-Hazardous Acidic or Basic Solutions (General Procedure):
While this compound itself is not acidic or basic, if it is in an acidic or basic solution that is deemed non-hazardous and suitable for drain disposal by EHS, the following general neutralization protocol can be applied.
-
Work in a fume hood and wear appropriate PPE.
-
For acidic solutions, slowly add a weak base (e.g., sodium bicarbonate solution) while stirring.
-
For basic solutions, slowly add a weak acid (e.g., dilute acetic acid) while stirring.
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the neutralizing agent until the pH is within the neutral range (typically 6-8).[8]
-
Once neutralized, the solution may be eligible for drain disposal, pending EHS approval. Flush with copious amounts of water.[9]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical like this compound in a laboratory setting.
This structured approach to the disposal of this compound, grounded in established laboratory safety principles, empowers researchers to manage their chemical waste responsibly, ensuring a safe working environment and minimal environmental impact.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. danielshealth.com [danielshealth.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
